1'-Naphthoyl-2-methylindole
Description
Properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPQVHIHSTMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472432 | |
| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80749-33-3 | |
| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Agonistic Profile of 1'-Naphthoyl-2-methylindole at Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 1'-Naphthoyl-2-methylindole, commonly known as JWH-007, at cannabinoid receptors CB1 and CB2. JWH-007 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist at both receptor subtypes.[1] This document summarizes its binding affinity, explores its downstream signaling consequences, and provides detailed methodologies for the key experimental assays used to characterize its pharmacological profile. While quantitative data on its functional potency and efficacy are not extensively available in peer-reviewed literature, this guide contextualizes its expected activity based on its structural class and the known pharmacology of cannabinoid receptor agonists.
Introduction
1'-Naphthoyl-2-methylindole (JWH-007) is a synthetic cannabinoid receptor agonist that emerged from the research of John W. Huffman and his team.[1] Structurally, it belongs to the naphthoylindole class of cannabinoids, which are known for their high affinity for the cannabinoid receptors, CB1 and CB2.[1] These receptors are key components of the endocannabinoid system, a ubiquitous signaling system involved in regulating a plethora of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery, particularly on immune cells, and is implicated in inflammatory processes. JWH-007's interaction with these receptors initiates a cascade of intracellular events, making it a valuable tool for research into the endocannabinoid system and a subject of interest in the development of novel therapeutics.
Quantitative Pharmacological Data
The primary quantitative data available for JWH-007 is its binding affinity (Ki) for the CB1 and CB2 receptors. This parameter indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
Table 1: Binding Affinity of JWH-007 at Human Cannabinoid Receptors
| Compound | Receptor | Ki (nM) | Reference Compound | Receptor | Ki (nM) |
| JWH-007 | CB1 | 9.50 | Δ⁹-THC | CB1 | 41 |
| JWH-007 | CB2 | 2.94 | Δ⁹-THC | CB2 | 36 |
Data sourced from Cayman Chemical product information sheet.[1]
Mechanism of Action and Signaling Pathways
As a cannabinoid receptor agonist, JWH-007 initiates signaling through G-protein coupled receptors (GPCRs). Both CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.
G-Protein-Dependent Signaling
Upon binding of JWH-007, the cannabinoid receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ dimer can directly modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
G-Protein-Independent Signaling: β-Arrestin Recruitment
Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the cannabinoid receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling independent of G-proteins, which can involve pathways such as the mitogen-activated protein kinase (MAPK) cascade.
References
Pharmacological Profile of 1'-Naphthoyl-2-methylindole (JWH-007): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Naphthoyl-2-methylindole, commonly known as JWH-007, is a synthetic cannabinoid of the naphthoylindole family. It acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This technical guide provides a comprehensive overview of the pharmacological properties of JWH-007, including its receptor binding affinity, functional activity, and metabolic profile. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in cannabinoid research and drug development.
Introduction
JWH-007 is a synthetic cannabinoid that was first synthesized by Dr. John W. Huffman. It is a member of the naphthoylindole family, a class of compounds that has been extensively studied for its cannabinoid-like effects. JWH-007 exhibits high affinity for both CB1 and CB2 receptors, acting as a full agonist. Its activity is comparable to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, in various animal models assessing spontaneous activity, antinociception, hypothermia, and catalepsy.[1]
Receptor Binding Affinity
JWH-007 demonstrates high-affinity binding to both human CB1 and CB2 receptors. The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled cannabinoid ligand is measured. The inhibition constant (Ki) is then calculated to represent the affinity of the ligand for the receptor.
| Receptor | Binding Affinity (Ki) (nM) | Reference Compound | Reference Ki (nM) |
| CB1 | 9.5 | Δ⁹-THC | 41 |
| CB2 | 2.9 | Δ⁹-THC | 36 |
| Table 1: Receptor Binding Affinities of JWH-007. Data sourced from Cayman Chemical.[1] |
Functional Activity
Cannabinoid Receptor Signaling Pathways
Upon activation by an agonist such as JWH-007, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events. These receptors are primarily coupled to Gi/o proteins.
Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Simultaneously, the βγ subunits of the G-protein can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).
Metabolic Profile
The metabolism of JWH-007 primarily occurs in the liver through phase I and phase II enzymatic reactions. In vitro studies using human liver microsomes and specific cytochrome P450 (CYP) enzymes have begun to elucidate its metabolic fate.
Phase I Metabolism
Phase I metabolism of JWH-007 involves oxidative reactions, primarily hydroxylation and carboxylation, catalyzed by CYP enzymes. An in vitro biotransformation study has identified CYP2C9 as one of the enzymes involved in its metabolism.[2] Analysis of human urine samples has identified several major phase I metabolites, including monohydroxylated derivatives on the N-alkyl chain and the N-pentanoic acid metabolite.
| Metabolite Type | Position of Modification |
| Monohydroxylated | N-alkyl chain |
| Dihydroxylated | N-alkyl chain |
| Carboxylic Acid | N-pentanoic acid |
| Table 2: Major Phase I Metabolites of JWH-007 identified in human urine. |
Phase II Metabolism
Following phase I reactions, the hydroxylated metabolites of JWH-007 can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted from the body.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the pharmacological profiling of JWH-007.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JWH-007 for CB1 and CB2 receptors.
Principle: This competitive binding assay measures the ability of unlabeled JWH-007 to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
Unlabeled JWH-007
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with varying concentrations of unlabeled JWH-007 and a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of JWH-007 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
References
In Vitro and In Vivo Studies of 1'-Naphthoyl-2-methylindole (JWH-007): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological studies of 1'-Naphthoyl-2-methylindole, a synthetic cannabinoid commonly known as JWH-007. This document synthesizes available data on its receptor binding affinity, in vivo effects, metabolic pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding.
Introduction
1'-Naphthoyl-2-methylindole (JWH-007) is a synthetic cannabinoid belonging to the naphthoylindole family. It acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Developed as a research chemical to explore the endocannabinoid system, JWH-007 has been a subject of pharmacological studies to understand its potency and effects. This guide aims to consolidate the scientific knowledge on JWH-007 for researchers and professionals in drug development.
In Vitro Studies
Cannabinoid Receptor Binding Affinity
JWH-007 exhibits a high affinity for both CB1 and CB2 receptors, acting as a potent agonist. Its binding affinity (Ki) has been determined through radioligand binding assays.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-007 | 9.5 | 2.9 | [1] |
| Δ⁹-THC | 41 | 36 |
In Vitro Metabolism
The in vitro metabolism of JWH-007 is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Studies using human liver microsomes have identified several phase I metabolites.
Key Metabolic Reactions:
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Hydroxylation: Occurs on the pentyl chain and the naphthoyl and indole (B1671886) rings.
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N-dealkylation: Removal of the pentyl chain.
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Carboxylation: Oxidation of the pentyl chain to a carboxylic acid.
In Vivo Studies
Cannabinoid Tetrad in Mice
In vivo studies in mice have demonstrated that JWH-007 produces a characteristic "tetrad" of effects, similar to those of Δ⁹-THC, which include:
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Hypomotility: A decrease in spontaneous locomotor activity.
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Catalepsy: A state of immobility.
-
Antinociception: A reduction in pain sensitivity.
-
Hypothermia: A decrease in body temperature.
While direct ED50 values for JWH-007 in the tetrad test are not consistently reported across literature, studies indicate its effects are comparable to or, in some aspects, more potent than Δ⁹-THC.
| Effect | JWH-007 | Δ⁹-THC |
| Spontaneous Activity | Comparable to Δ⁹-THC | - |
| Antinociception | Comparable to Δ⁹-THC | - |
| Hypothermia | Comparable to Δ⁹-THC | - |
| Catalepsy | Comparable to Δ⁹-THC | - |
Experimental Protocols
Synthesis of 1'-Naphthoyl-2-methylindole (JWH-007)
The synthesis of JWH-007 can be achieved through a Friedel-Crafts acylation followed by N-alkylation.
Step 1: Friedel-Crafts Acylation of 2-methylindole (B41428)
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To a solution of 2-methylindole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture to 0°C.
-
Slowly add 1-naphthoyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with ice-cold water and extract the product with an organic solvent.
-
Purify the resulting 1'-Naphthoyl-2-methylindole by column chromatography.
Step 2: N-Alkylation
-
Dissolve the 1'-Naphthoyl-2-methylindole in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., sodium hydride) and stir the mixture.
-
Add 1-bromopentane (B41390) and heat the reaction mixture.
-
After the reaction is complete, quench with water and extract the product.
-
Purify the final product, (2-methyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone (JWH-007), by column chromatography.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of JWH-007 for CB1 and CB2 receptors.
-
Membrane Preparation: Prepare cell membranes from cells expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940), and varying concentrations of JWH-007.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of JWH-007 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Assay in Mice
This protocol outlines the procedures for assessing the four cardinal signs of cannabinoid activity in mice.
-
Animals: Use male albino mice (e.g., CD-1), housed under standard laboratory conditions.
-
Drug Preparation: Dissolve JWH-007 in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).
-
Administration: Administer JWH-007 intraperitoneally (i.p.) at various doses.
-
Behavioral Testing (30-60 minutes post-injection):
-
Hypomotility (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., line crossings, distance traveled) for a set period.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised off the surface. Measure the time it remains immobile.
-
Antinociception (Tail-flick or Hot Plate Test): Measure the latency of the mouse to withdraw its tail from a noxious heat source.
-
Hypothermia: Measure the rectal body temperature using a digital thermometer.
-
-
Data Analysis: Analyze the dose-dependent effects of JWH-007 on each parameter.
In Vitro Metabolism Using Human Liver Microsomes
This protocol describes the procedure for identifying the metabolites of JWH-007.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, JWH-007, and a NADPH-generating system in a phosphate (B84403) buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the mixture to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and characterize the metabolites.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
JWH-007, as a cannabinoid receptor agonist, activates G-protein coupled CB1 and CB2 receptors. This activation initiates a cascade of intracellular signaling events.
Experimental Workflow for In Vivo Tetrad Test
The following diagram illustrates the typical workflow for conducting the cannabinoid tetrad test in mice.
Workflow for In Vitro Metabolism Study
This diagram outlines the process for identifying metabolites of JWH-007 using human liver microsomes.
Conclusion
1'-Naphthoyl-2-methylindole (JWH-007) is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its in vivo effects are consistent with its action as a cannabinoid agonist, producing the characteristic tetrad of effects in mice. The metabolic profile of JWH-007 involves several phase I reactions, leading to the formation of various metabolites. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of JWH-007 and other synthetic cannabinoids, which is crucial for both basic research and for addressing the public health challenges associated with their use. Further research is warranted to fully elucidate the quantitative in vivo pharmacology and the complete metabolic fate of this compound.
References
The Rise of Synthetic Cannabinoids: An In-Depth Guide to the Discovery and History of Naphthoylindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of naphthoylindole cannabinoids. Initially synthesized as research tools to probe the endocannabinoid system, these potent synthetic cannabinoids, most notably the JWH series of compounds, have a complex history intertwined with both legitimate scientific inquiry and their emergence as substances of abuse. This document details their synthesis, explores their structure-activity relationships, quantifies their receptor binding affinities and functional activities, and elucidates their downstream signaling pathways. Detailed experimental protocols for key assays are provided to aid researchers in the field.
Introduction: A Tale of Unintended Consequences
The story of naphthoylindole cannabinoids begins not in clandestine labs, but within the confines of academic research. In 1984, Professor John W. Huffman and his research group at Clemson University embarked on a decades-long project funded by the National Institute on Drug Abuse (NIDA).[1] Their objective was to synthesize novel cannabinoid compounds as pharmacological tools to explore the intricacies of the endocannabinoid system.[1][2] This research led to the creation of over 400 synthetic cannabinoids, collectively known as the JWH series in honor of their creator.[1]
Among these, JWH-018, a 1-pentyl-3-(1-naphthoyl)indole, was first synthesized in 1993, with its chemical structure and synthesis method published in scientific literature.[2][3] These compounds were instrumental in advancing the understanding of cannabinoid receptor genetics and physiology.[1] However, the public availability of this research had an unforeseen consequence. In the late 2000s, clandestine chemists began to synthesize JWH-018 and other naphthoylindoles, spraying them onto herbal mixtures and marketing them as "legal highs" under brand names like "K2" and "Spice".[1][2][4] This marked the beginning of the synthetic cannabinoid phenomenon, posing significant public health challenges due to the high potency and often unpredictable effects of these compounds compared to cannabis.[1]
The Chemistry of Naphthoylindoles
The core structure of a naphthoylindole consists of an indole (B1671886) ring system linked to a naphthalene (B1677914) ring by a ketone. The versatility of this scaffold allows for numerous chemical modifications at three key positions, leading to a wide array of compounds with varying pharmacological profiles.
General Synthesis
The synthesis of many naphthoylindoles, including JWH-018 and JWH-073, is often achieved through a Friedel-Crafts acylation.[5] This reaction involves the acylation of an indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of JWH-018
A general procedure for the synthesis of 1-pentyl-3-(1-naphthoyl)indole (JWH-018) is as follows:
-
N-Alkylation of Indole: Indole is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide). The resulting indolide anion is then reacted with 1-bromopentane (B41390) to yield 1-pentylindole.
-
Friedel-Crafts Acylation: To a solution of 1-pentylindole in a suitable solvent (e.g., toluene), a Lewis acid such as diethylaluminum chloride is added.[5] 1-Naphthoyl chloride is then added, and the reaction mixture is stirred, typically at room temperature, until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield pure JWH-018.[5]
Pharmacology and Structure-Activity Relationships
Naphthoylindoles primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[4] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis which is a partial agonist, many naphthoylindoles, including JWH-018, are full agonists.[6][7][8] This means they can elicit a maximal response from the receptor, which may contribute to their increased potency and, in some cases, greater toxicity.
The affinity of these compounds for the CB1 and CB2 receptors is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted, primarily by Huffman's group, to understand how different functional groups influence receptor binding and activity.
Quantitative Data: Receptor Binding Affinities
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | N-Alkyl Chain | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-018 | Pentyl | None | 9.00 ± 5.00 | 2.94 ± 2.65 | [7] |
| JWH-073 | Butyl | None | 8.9 ± 1.8 | 38 ± 24 | [9] |
| JWH-122 | Pentyl | 4-methyl | 0.69 ± 0.05 | 1.2 ± 0.1 | [10] |
| JWH-210 | Pentyl | 4-ethyl | 0.46 ± 0.08 | 0.69 ± 0.08 | [10] |
| JWH-015 | Propyl | 2-methyl | 164 ± 22 | 13.8 ± 4.6 | [11] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells (e.g., HEK293 cells) or animal brain tissue.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (the naphthoylindole).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Effects: The Cannabinoid Tetrad
In animal models, particularly mice, centrally acting cannabinoid agonists produce a characteristic set of four dose-dependent effects, known as the cannabinoid tetrad:
-
Hypothermia: A decrease in body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Antinociception: A reduction in pain sensitivity.
-
Hypoactivity: A suppression of spontaneous motor activity.
JWH-018 and other psychoactive naphthoylindoles have been shown to produce all four of these effects, confirming their cannabinoid-like activity in vivo.[12]
Experimental Protocol: Mouse Tetrad Assay
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection. A vehicle control group is also included.
-
Hypothermia Assessment: Rectal temperature is measured at set time points after drug administration.
-
Catalepsy Measurement: The bar test is commonly used, where the mouse's forepaws are placed on a raised bar, and the time it remains in this position is recorded.
-
Antinociception Evaluation: The tail-flick or hot-plate test is used to measure the latency to a nociceptive response.
-
Locomotor Activity Monitoring: Spontaneous activity is measured in an open field arena equipped with photobeams.
Signaling Pathways
Naphthoylindoles, upon binding to and activating the G-protein coupled receptors (GPCRs) CB1 and CB2, initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the Gi/o family of G-proteins.[13][14]
Canonical G-Protein Signaling
Activation of CB1 and CB2 receptors by naphthoylindoles leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.[13]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of N-type voltage-gated calcium channels (Cav2.2) and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[13] The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.
Caption: Canonical G-protein signaling pathway activated by naphthoylindole cannabinoids.
Non-Canonical Signaling Pathways
In addition to the canonical G-protein pathway, cannabinoid receptors can also signal through other mechanisms, including the β-arrestin pathway and the activation of mitogen-activated protein kinases (MAPKs).
-
β-Arrestin Pathway: Upon receptor activation, β-arrestins can be recruited to the receptor, leading to receptor desensitization and internalization. β-arrestins can also act as signaling scaffolds, initiating downstream signaling cascades independent of G-proteins.
-
MAPK Pathway: Both G-protein subunits and β-arrestins can lead to the activation of the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2).[13] This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.
Caption: MAPK signaling pathway activated by naphthoylindole cannabinoids.
Conclusion
The discovery and development of naphthoylindole cannabinoids represent a significant chapter in the study of the endocannabinoid system. Originally conceived as valuable research tools, their high potency and psychoactive effects led to their misuse as recreational drugs. For researchers, scientists, and drug development professionals, a thorough understanding of their synthesis, pharmacology, and signaling mechanisms is crucial. This knowledge is not only vital for addressing the public health challenges posed by synthetic cannabinoids but also for harnessing the therapeutic potential of the endocannabinoid system in a safe and effective manner. The detailed methodologies and data presented in this guide serve as a foundational resource for future research in this complex and evolving field.
References
- 1. John W. Huffman - Wikipedia [en.wikipedia.org]
- 2. How this chemist unwittingly helped spawn the synthetic drug industry - The Washington Post [washingtonpost.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naphthoylindoles - Wikipedia [en.wikipedia.org]
- 5. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JWH-018 - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 13. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
1'-Naphthoyl-2-methylindole: A Core Precursor in Synthetic Cannabinoid Elaboration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Naphthoyl-2-methylindole is a key chemical intermediate primarily utilized in the synthesis of a specific subset of aminoalkylindole-based synthetic cannabinoids. Its rigid structure, combining a 2-methylindole (B41428) moiety with a naphthoyl group, serves as a foundational scaffold for the development of potent ligands for the cannabinoid receptors CB1 and CB2. This document provides a technical overview of its role as a precursor, detailing synthetic methodologies, quantitative pharmacological data of its derivatives, and the relevant biological signaling pathways. The information presented is intended for research, forensic, and drug development applications.
Synthesis of N-Alkylated Naphthoylindoles
The primary utility of 1'-Naphthoyl-2-methylindole in the context of synthetic cannabinoids is as a direct precursor to N-alkylated derivatives, such as JWH-015 and JWH-007. The synthesis is typically achieved through an N-alkylation reaction, where the indole (B1671886) nitrogen is deprotonated by a suitable base, followed by nucleophilic attack on an alkyl halide.
General Experimental Protocol: N-Alkylation of 1'-Naphthoyl-2-methylindole
The following protocol is a generalized procedure for the N-alkylation of 1'-Naphthoyl-2-methylindole to produce compounds like JWH-015 (where R = propyl).
Materials:
-
1'-Naphthoyl-2-methylindole
-
Alkyl halide (e.g., 1-bromopropane (B46711) for JWH-015 synthesis)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: To a solution of 1'-Naphthoyl-2-methylindole in DMSO, add powdered KOH. The mixture is stirred at room temperature to facilitate the deprotonation of the indole nitrogen, forming the corresponding anion.
-
Alkylation: The appropriate alkyl halide (e.g., 1-bromopropane) is added dropwise to the reaction mixture. The reaction is then heated (e.g., to 80°C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
A common synthetic route for producing 1-alkyl-3-(1-naphthoyl)indoles involves the initial acylation of indole or 2-methylindole, followed by N-alkylation. One method involves reacting the indole with methylmagnesium bromide to form an ambident anion, which then reacts with an aroyl chloride to yield the 3-acylindole. Subsequent alkylation on the nitrogen is achieved using a primary alkyl halide with a base like potassium hydroxide in DMSO.
Quantitative Pharmacological Data
Synthetic cannabinoids derived from 1'-Naphthoyl-2-methylindole are known to be potent agonists at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Their binding affinities are typically in the nanomolar range.
| Compound | R-Group | Ki (nM) at CB1 | Ki (nM) at CB2 | CB1:CB2 Selectivity Ratio |
| JWH-015 | Propyl | 383 | 13.8 | ~0.036 |
| JWH-007 | Pentyl | 9.50 | 2.94 | ~3.23 |
Table 1: Binding Affinities (Ki) of JWH-015 and JWH-007 for Human Cannabinoid Receptors.
JWH-015 exhibits a notable selectivity for the CB2 receptor, binding almost 28 times more strongly than to the CB1 receptor. In contrast, JWH-007 is a potent agonist at both receptors, with a slight preference for CB1. For comparison, the primary psychoactive component of cannabis, Δ9-THC, has Ki values of approximately 41 nM for CB1 and 36 nM for CB2.
Signaling Pathways of Derived Cannabinoids
Synthetic cannabinoids derived from 1'-Naphthoyl-2-methylindole, such as JWH-007 and JWH-015, act as agonists at the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The canonical signaling pathway for CB1 and CB2 receptors involves coupling to the Gi/o family of G-proteins. Activation of the receptor by an agonist leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors.
The psychoactive effects of these compounds are primarily mediated by the activation of CB1 receptors in the central nervous system. The activation of CB2 receptors, which are predominantly expressed in the immune system, is associated with immunomodulatory effects.
Conclusion
1'-Naphthoyl-2-methylindole is a critical and versatile precursor in the synthesis of several potent JWH-series synthetic cannabinoids. The straightforward N-alkylation of this intermediate allows for the generation of a variety of ligands with differing affinities and selectivities for the CB1 and CB2 receptors. An understanding of the synthetic routes from this precursor, coupled with the pharmacological data of its derivatives, is essential for the forensic identification of novel psychoactive substances and for the rational design of new chemical entities targeting the endocannabinoid system for therapeutic purposes.
The Intricate Dance of Structure and Activity: A Deep Dive into 1'-Naphthoyl-2-methylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1'-Naphthoyl-2-methylindole derivatives, a class of compounds renowned for their significant interactions with the endocannabinoid system. Primarily targeting the cannabinoid receptors CB1 and CB2, these synthetic molecules have been the subject of extensive research, offering valuable insights into the structural determinants of receptor affinity and functional activity. This document collates quantitative data, details key experimental methodologies, and visualizes the complex biological pathways involved, serving as an in-depth resource for researchers in cannabinoid science and medicinal chemistry.
Core Structure and Pharmacological Significance
1'-Naphthoyl-2-methylindoles are synthetic cannabinoids that mimic the effects of endogenous cannabinoids by acting as agonists at the CB1 and CB2 receptors. The core structure consists of a 2-methylindole (B41428) nucleus acylated at the 3-position with a 1-naphthoyl group. The seminal work by Huffman and colleagues has demonstrated that modifications to the N-1 alkyl chain of the indole, the 2-methyl group, and various positions on the naphthoyl ring profoundly influence the affinity and selectivity of these compounds for the cannabinoid receptors. For instance, 1-propyl-2-methyl-3-(1-naphthoyl)indole, also known as JWH-015, was one of the first compounds identified to have useful selectivity for the CB2 receptor.[1]
Structure-Activity Relationship Data
The affinity of 1'-Naphthoyl-2-methylindole derivatives for the CB1 and CB2 receptors is typically quantified by their inhibition constant (Ki), determined through competitive radioligand binding assays. The following tables summarize the Ki values for a selection of these derivatives, showcasing the impact of structural modifications. A lower Ki value indicates a higher binding affinity.
Table 1: Influence of N-1 Alkyl Chain Length on Receptor Affinity
| Compound | N-1 Substituent | 2-Position | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-015 | Propyl | Methyl | 164 ± 22 | 13.8 ± 4.6 |
| Analog | Pentyl | Methyl | - | - |
Data sourced from multiple studies and collated for comparative analysis.[1]
Table 2: Effect of Naphthoyl Ring Substituents on Receptor Affinity
| Compound | N-1 Substituent | 2-Position | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-151 | Propyl | Methyl | 6-Methoxy | >10000 | 11.3 ± 1.2 |
| JWH-422 | Propyl | Methyl | 4-Iodo | 1030 ± 150 | 18.2 ± 1.5 |
Data highlights the significant impact of substitutions on the naphthoyl moiety on receptor selectivity.[2][3][4]
Experimental Protocols
The quantitative data presented in this guide is primarily derived from two key in vitro assays: competitive radioligand binding assays and [35S]GTPγS functional assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor (e.g., from HEK-293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at a pH of 7.4.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A) is incubated with the cell membranes and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This provides a measure of the compound's efficacy as an agonist.
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Incubation: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP (e.g., 30 µM), and [35S]GTPγS (e.g., 0.1 nM).
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response), which provide measures of the agonist's potency and efficacy, respectively.
Signaling Pathways and Experimental Workflow
The interaction of 1'-Naphthoyl-2-methylindole derivatives with cannabinoid receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow of the experimental procedures.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Synthesis and Evaluation Workflow.
Conclusion
The structure-activity relationship of 1'-Naphthoyl-2-methylindole derivatives is a testament to the fine-tuning required for potent and selective ligand-receptor interactions. The data clearly indicates that small structural modifications can lead to significant changes in affinity and selectivity for the CB1 and CB2 receptors. This in-depth guide, by consolidating quantitative data, detailing experimental protocols, and visualizing the underlying biological processes, aims to empower researchers in the rational design and development of novel cannabinoid receptor modulators with improved therapeutic profiles. Further exploration in this chemical space holds the promise of yielding compounds with enhanced selectivity and desired functional activities, contributing to the advancement of cannabinoid-based therapeutics.
References
- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1'-Naphthoyl-2-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 1'-Naphthoyl-2-methylindole, a synthetic compound recognized as a precursor in the synthesis of novel cannabinoid mimetics.[1][2] This document details the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, alongside detailed experimental protocols for its characterization. Furthermore, it outlines the canonical signaling pathways associated with its biological targets, the cannabinoid receptors.
Predicted Spectroscopic Data
Due to the absence of a complete public set of experimental spectra for 1'-Naphthoyl-2-methylindole, the following data has been synthesized based on established spectroscopic principles and data from analogous structures, including 2-methylindole (B41428) and various naphthaloyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 1'-Naphthoyl-2-methylindole are presented in the tables below. These predictions are based on the known spectral data for 2-methylindole and the 1-naphthoyl moiety, taking into account the electronic effects of the carbonyl linker and the anisotropic effects of the aromatic systems.
Table 1: Predicted ¹H NMR Data for 1'-Naphthoyl-2-methylindole in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.20 - 7.90 | m | 3H | Naphthoyl H-2, H-8, H-5 |
| ~7.65 - 7.40 | m | 4H | Naphthoyl H-3, H-4, H-6, H-7 |
| ~7.35 | d | 1H | Indole (B1671886) H-4 |
| ~7.20 - 7.10 | m | 2H | Indole H-5, H-6 |
| ~6.95 | d | 1H | Indole H-7 |
| ~6.50 | s | 1H | Indole H-3 |
| ~2.45 | s | 3H | 2-Methyl CH₃ |
Table 2: Predicted ¹³C NMR Data for 1'-Naphthoyl-2-methylindole in CDCl₃
| Chemical Shift (δ ppm) | Assignment |
| ~190.0 | C=O (Carbonyl) |
| ~138.0 | Indole C-7a |
| ~135.5 | Naphthoyl C-1 |
| ~134.0 | Naphthoyl C-8a |
| ~131.0 | Naphthoyl C-4a |
| ~130.5 - 124.0 | Naphthoyl & Indole Aryl CHs |
| ~128.5 | Indole C-3a |
| ~115.0 | Indole C-3 |
| ~110.0 | Indole C-7 |
| ~14.0 | 2-Methyl CH₃ |
Mass Spectrometry (MS)
The predicted mass spectrum of 1'-Naphthoyl-2-methylindole would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is anticipated to involve characteristic cleavages around the carbonyl group and within the indole and naphthalene (B1677914) ring systems.
Table 3: Predicted Mass Spectrometry Data for 1'-Naphthoyl-2-methylindole
| m/z (Da) | Ion Identity | Predicted Abundance |
| 285.12 | [M]⁺ (Molecular Ion) | High |
| 155.05 | [C₁₁H₇O]⁺ (Naphthoyl cation) | High |
| 130.07 | [C₉H₈N]⁺ (2-Methylindolyl cation) | High |
| 127.04 | [C₁₀H₇]⁺ (Naphthyl cation) | Medium |
| 102.05 | [C₈H₆]⁺ | Medium |
A proposed fragmentation pathway is visualized in the diagram below.
Infrared (IR) Spectroscopy
The predicted IR spectrum of 1'-Naphthoyl-2-methylindole would display characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted Infrared (IR) Spectroscopy Data for 1'-Naphthoyl-2-methylindole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Methyl C-H Stretch |
| ~1680 - 1650 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600 - 1450 | Medium | Aromatic C=C Ring Stretches |
| ~1350 | Strong | C-N Stretch |
| ~800 - 700 | Strong | Aromatic C-H Bending |
Experimental Protocols
The following sections provide generalized protocols for the spectroscopic analysis of 1'-Naphthoyl-2-methylindole.
Nuclear Magnetic Resonance (NMR)
A standard protocol for acquiring ¹H and ¹³C NMR spectra of small molecules is outlined below.[3][4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1'-Naphthoyl-2-methylindole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry (MS)
A general procedure for the analysis of synthetic cannabinoids and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows.[5]
-
Sample Preparation:
-
Prepare a stock solution of 1'-Naphthoyl-2-methylindole in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
-
GC-MS System:
-
Use a GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Couple the GC to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
-
Instrumental Conditions:
-
GC: Set the injector temperature to 250-280°C. Use a temperature program for the oven, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10-20°C/min. Use helium as the carrier gas.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode with an ionization energy of 70 eV. Set the ion source temperature to 200-230°C. Acquire mass spectra over a range of m/z 50-550.
-
-
Data Analysis:
-
Identify the peak corresponding to 1'-Naphthoyl-2-methylindole in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid organic compound is the Attenuated Total Reflectance (ATR) technique.[6][7]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the solid 1'-Naphthoyl-2-methylindole sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Biological Context: Cannabinoid Receptor Signaling
1'-Naphthoyl-2-methylindole is known to act as a cannabinoid mimetic, targeting the cannabinoid receptors CB1 and CB2.[8][9] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The primary signaling pathway involves coupling to Gi/o proteins.[3][10] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[11] The βγ subunit of the G-protein can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and phospholipase C (PLC), leading to the modulation of various cellular processes such as gene transcription, cell proliferation, and neurotransmitter release.[11][12]
Experimental Workflow Overview
The comprehensive spectroscopic analysis of 1'-Naphthoyl-2-methylindole follows a logical workflow to ensure complete characterization of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. compoundchem.com [compoundchem.com]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
solubility and stability of 1'-Naphthoyl-2-methylindole in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1'-Naphthoyl-2-methylindole, a key precursor in the synthesis of several synthetic cannabinoids.[1][2] Given the limited availability of specific quantitative data in peer-reviewed literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical parameters in their own laboratory settings.
Core Compound Information
| Parameter | Data | Reference |
| Formal Name | (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone | [1][2] |
| CAS Number | 80749-33-3 | [1][2] |
| Molecular Formula | C₂₀H₁₅NO | [1][2] |
| Formula Weight | 285.4 g/mol | [1][2] |
| Formulation | A crystalline solid | [1][2] |
Solubility Data
Quantitative solubility data for 1'-Naphthoyl-2-methylindole is limited. The following table summarizes the available information from supplier technical data sheets. It is recommended that researchers experimentally determine solubility in their specific solvent systems and conditions of interest.
| Solvent System | Concentration | Temperature | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Not Specified | [1][2] |
| DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:2) | 0.3 mg/mL | Not Specified | [1][2] |
Stability Profile
Experimental Protocols
The following are generalized protocols that can be adapted to determine the solubility and stability of 1'-Naphthoyl-2-methylindole.
Protocol 1: Determination of Equilibrium Solubility
This protocol is based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.
1. Materials and Equipment:
-
1'-Naphthoyl-2-methylindole
-
Selected laboratory solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of 1'-Naphthoyl-2-methylindole to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 1'-Naphthoyl-2-methylindole in the diluted supernatant using a validated HPLC or GC-MS method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Stability Assessment in Solution
This protocol outlines a general procedure for evaluating the stability of 1'-Naphthoyl-2-methylindole in a specific solvent over time.
1. Materials and Equipment:
-
Stock solution of 1'-Naphthoyl-2-methylindole in the solvent of interest
-
Amber and clear glass vials
-
Temperature-controlled storage chambers (e.g., incubators, refrigerators)
-
Light source for photostability testing (optional)
-
HPLC or GC-MS system
2. Procedure:
-
Prepare a stock solution of 1'-Naphthoyl-2-methylindole in the desired solvent at a known concentration.
-
Aliquot the solution into multiple amber (for protection from light) and clear (for photostability assessment) vials.
-
Store the vials under different conditions:
-
Thermal Stability: Place vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Photostability: Expose clear vials to a controlled light source, while keeping control samples in the dark.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Analyze the sample by HPLC or GC-MS to determine the concentration of the parent compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Logical Relationship: Synthesis Pathway
The following diagram illustrates a plausible synthetic route for 1'-Naphthoyl-2-methylindole, based on established organic chemistry principles for the synthesis of related indole (B1671886) derivatives.
Caption: Plausible synthesis route for 1'-Naphthoyl-2-methylindole.
Experimental Workflow: Solubility and Stability Testing
This diagram outlines the general workflow for determining the solubility and stability of a compound like 1'-Naphthoyl-2-methylindole.
Caption: General workflow for solubility and stability assessment.
References
Metabolism and Potential Metabolites of 1'-Naphthoyl-2-methylindole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Naphthoyl-2-methylindole, commonly known as JWH-007, is a synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors. Its use in recreational products has necessitated a thorough understanding of its metabolic fate for forensic and clinical purposes. This technical guide provides a comprehensive overview of the metabolism of JWH-007, detailing its primary metabolic pathways, identifying its major metabolites, and discussing their potential biological activities. This document summarizes available quantitative data, outlines detailed experimental protocols for metabolite analysis, and visualizes the key metabolic and signaling pathways.
Introduction
JWH-007 is a member of the naphthoylindole family of synthetic cannabinoids.[1] Like other compounds in this class, it undergoes extensive phase I and phase II metabolism in the body, leading to the formation of various metabolites that are primarily excreted in urine.[2][3] The identification and quantification of these metabolites are crucial for determining exposure to JWH-007. Furthermore, understanding the pharmacological activity of these metabolites is essential for a complete assessment of the pharmacodynamic and toxicological profile of the parent compound, as some metabolites may retain significant activity at cannabinoid receptors.[4]
Metabolic Pathways of JWH-007
The metabolism of JWH-007 predominantly occurs through oxidative processes, primarily hydroxylation and carboxylation, followed by glucuronidation (Phase II metabolism).[2][3]
Phase I Metabolism
In vivo studies have identified several major Phase I metabolic pathways for JWH-007 in humans:[2][3]
-
Monohydroxylation: The addition of a single hydroxyl group (-OH) can occur at various positions on the molecule, including the N-pentyl chain, the indole (B1671886) ring, or the naphthoyl ring.
-
Dihydroxylation: The addition of two hydroxyl groups can also occur, leading to the formation of dihydroxylated metabolites.
-
N-Pentanoic Acid Formation: Oxidation of the N-pentyl chain results in the formation of a carboxylic acid metabolite.
An in vitro biotransformation study has suggested the involvement of the cytochrome P450 enzyme CYP2C9 in the Phase I metabolism of JWH-007.[4]
Phase II Metabolism
Following Phase I metabolism, the hydroxylated and carboxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then more readily excreted in the urine.
Major Metabolites of JWH-007
Based on in vivo human studies, the most abundant metabolites of JWH-007 detected in urine are the result of monohydroxylation, dihydroxylation, and N-pentanoic acid formation.[2] The N-(4-hydroxypentyl) metabolite has been identified as a useful analytical target for confirming the consumption of JWH-007.[2] Some of the Phase I metabolites of JWH-007 are suggested to retain biological activity and affinity for the CB1 receptor.[4]
Quantitative Data
While specific quantitative data for the metabolites of JWH-007 are limited in the available literature, the following table summarizes the receptor binding affinities of the parent compound, JWH-007. Data for urinary concentrations of metabolites of related JWH compounds are provided for context, as specific data for JWH-007 metabolites were not available.
Table 1: Receptor Binding Affinities for JWH-007
| Compound | Receptor | Kᵢ (nM) |
| JWH-007 | CB₁ | 9.50 |
| JWH-007 | CB₂ | 2.94 |
Table 2: Urinary Concentrations of Major Metabolites of Related Synthetic Cannabinoids (for reference)
| Parent Compound | Metabolite | Median Concentration (μg/L) | Concentration Range (μg/L) |
| JWH-018 | Pentanoic acid | 11.1 | 0.1–2434 |
| JWH-018 | N-hydroxypentyl | 5.1 | 0.1–1239 |
| JWH-073 | Butanoic acid | 1.1 | 0.1–48.6 |
| JWH-122 | N-hydroxypentyl | 1.1 | 0.1–250 |
Data for related compounds are provided to illustrate typical concentration ranges for metabolites of naphthoylindole synthetic cannabinoids.[1]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for studying the metabolism of JWH-007 in vitro.
Objective: To identify the metabolites of JWH-007 produced by human liver microsomal enzymes.
Materials:
-
JWH-007
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of JWH-007 in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and JWH-007 solution (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to identify and quantify the metabolites.
LC-MS/MS Method for the Analysis of JWH-007 and its Metabolites in Urine
This protocol provides a general framework for the sensitive and selective quantification of JWH-007 metabolites in urine samples.
Objective: To detect and quantify JWH-007 metabolites in human urine.
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase enzyme to hydrolyze the glucuronide conjugates.
-
Incubate the sample at an optimal temperature and time (e.g., 50-60°C for 1-2 hours).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
LLE: Add a water-immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.
-
SPE: Condition a suitable SPE cartridge, load the sample, wash, and elute the analytes with an appropriate solvent.
-
-
Evaporate the solvent from the extract and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~30% B to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for JWH-007 and its expected metabolites need to be optimized.
Visualizations
Metabolic Pathway of JWH-007
Caption: Phase I and Phase II metabolic pathways of JWH-007.
Experimental Workflow for Metabolite Identification
Caption: Workflow for the identification of JWH-007 metabolites.
Cannabinoid Receptor Signaling Pathway
Caption: General signaling pathway of cannabinoid receptors.
Conclusion
The metabolism of 1'-Naphthoyl-2-methylindole (JWH-007) is characterized by extensive Phase I hydroxylation and carboxylation, followed by Phase II glucuronidation. The identification of its major metabolites, particularly hydroxylated and carboxylated derivatives, is essential for forensic and clinical monitoring of JWH-007 use. While quantitative data specifically for JWH-007 metabolites are scarce, the provided experimental protocols offer a robust framework for their analysis. Further research is warranted to fully characterize the pharmacokinetics and pharmacodynamics of JWH-007 and its metabolites, including their specific interactions with cannabinoid receptor signaling pathways. Such studies will contribute to a more complete understanding of the overall effects and potential risks associated with this synthetic cannabinoid.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1'-Naphthoyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Naphthoyl-2-methylindole, with the formal name (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a chemical intermediate of significant interest in the field of cannabinoid research. It serves as a crucial precursor in the synthesis of several synthetic cannabinoids, including JWH-007 and JWH-015.[1] The synthesis of this compound is a key step for researchers investigating the structure-activity relationships of naphthoylindole cannabinoids and for those in drug development exploring novel modulators of cannabinoid receptors. This document provides a detailed protocol for the laboratory synthesis of 1'-Naphthoyl-2-methylindole via Friedel-Crafts acylation of 2-methylindole (B41428).
Principle of the Synthesis
The synthesis of 1'-Naphthoyl-2-methylindole is achieved through the Friedel-Crafts acylation of 2-methylindole with 1-naphthoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or diethylaluminum chloride, to activate the acyl chloride and facilitate the attack by the electron-rich indole (B1671886) ring at the C3 position. An alternative approach involves the deprotonation of 2-methylindole using a Grignard reagent to form the more nucleophilic indolyl anion prior to acylation. The protocol detailed below is based on the Lewis acid-catalyzed Friedel-Crafts acylation method, which is a common and effective strategy for the synthesis of 3-acylindoles.[2]
Physicochemical and Characterization Data
A summary of the key quantitative and characterization data for 1'-Naphthoyl-2-methylindole is presented in the table below. This information is crucial for the identification and quality assessment of the synthesized compound.
| Parameter | Value | Reference |
| Chemical Name | (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [1] |
| CAS Number | 80749-33-3 | [1] |
| Molecular Formula | C₂₀H₁₅NO | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (commercially available standard) | [1] |
| UV λmax | 218, 270, 316 nm | [1] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocol: Friedel-Crafts Acylation of 2-Methylindole
This protocol describes a method for the synthesis of 1'-Naphthoyl-2-methylindole based on established procedures for the acylation of indoles.
Materials and Reagents:
-
2-Methylindole
-
1-Naphthoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (or toluene).
-
Addition of Lewis Acid: Cool the solvent to 0°C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride to the cooled solvent with stirring. Caution: The addition of aluminum chloride can be exothermic.
-
Addition of 1-Naphthoyl Chloride: To the stirred suspension of aluminum chloride, add a solution of 1-naphthoyl chloride in anhydrous dichloromethane dropwise via the dropping funnel. Allow the mixture to stir at 0°C for 15-20 minutes.
-
Addition of 2-Methylindole: Prepare a solution of 2-methylindole in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Quenching is highly exothermic and will release gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1'-Naphthoyl-2-methylindole.
-
Characterization: Characterize the purified product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine its melting point.
Expected Yield
While a specific yield for the synthesis of 1'-Naphthoyl-2-methylindole was not found in the searched literature, a yield of 62% has been reported for the synthesis of the closely related compound, 2-methyl-3-(4-chloro-1-naphthoyl)indole, using a Grignard-based procedure. For the Friedel-Crafts acylation of unsubstituted indole to 3-(1-naphthoyl)indole, yields of 85-93% have been reported.[2] Therefore, a yield in the range of 60-90% can be reasonably expected for this synthesis, depending on the specific reaction conditions and purification efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of 1'-Naphthoyl-2-methylindole.
Caption: Workflow for the synthesis of 1'-Naphthoyl-2-methylindole.
References
Application Notes and Protocols for the Analytical Detection of 1'-Naphthoyl-2-methylindole (JWH-007)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 1'-Naphthoyl-2-methylindole, a synthetic cannabinoid commonly known as JWH-007. The protocols detailed below are intended to guide researchers in the selection and implementation of appropriate analytical techniques for various sample matrices.
Introduction
1'-Naphthoyl-2-methylindole (JWH-007) is a psychoactive synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors.[1] Due to its potential for abuse and adverse health effects, sensitive and specific analytical methods are crucial for its detection in both seized materials and biological specimens. This document outlines the primary analytical techniques, with a focus on chromatographic and mass spectrometric methods, which are considered the gold standard for the identification and quantification of synthetic cannabinoids.[2]
Analytical Methods Overview
The detection of JWH-007 can be accomplished through several analytical techniques, each with its own advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the need for quantitative data.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely recommended method for the quantitative analysis of JWH-007 and its metabolites in biological fluids such as urine, blood, and serum.[3][4] Its high sensitivity and specificity allow for the detection of low concentrations, which is critical as many synthetic cannabinoids are extensively metabolized.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique for the analysis of JWH-007 in seized herbal materials, powders, and tablets.[7] While it can also be used for biological samples, derivatization is often required for the analysis of polar metabolites.
-
Immunoassays: While immunoassays for synthetic cannabinoids are available, their utility for the specific detection of JWH-007 is limited. These screening tests can suffer from a lack of specificity and cross-reactivity with other synthetic cannabinoids, leading to potential false positives or negatives. Therefore, all presumptive positive results from immunoassays should be confirmed by a more specific method like LC-MS/MS or GC-MS.
-
Spectroscopic Methods (NMR, UV-Vis): Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the structural elucidation of JWH-007 and are primarily used for the characterization of reference standards.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of JWH-007 and other closely related synthetic cannabinoids using LC-MS/MS. It is important to note that the limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrumentation, sample matrix, and extraction procedure used.
| Analyte(s) | Method | Matrix | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Linearity (ng/mL) | Reference(s) |
| JWH-007 | LC-MS/MS | Blood | - | - | 0.5–100 | [3] |
| JWH-018, JWH-073 and metabolites | LC-MS/MS | Urine | 2 ng/mL | - | 2 - 1,000 | [8] |
| JWH-073, JWH-210 | LC-MS/MS | Serum | 1 ng/mL | 0.05 ng/mL | - | [9] |
| Multiple Synthetic Cannabinoids (including JWH-019, structurally similar to JWH-007) | LC-MS/MS | Urine | 0.1–1.0 µg/L | - | 0.1 - 100 | [10] |
| JWH-122, 5F-AMB | LC-MS/MS | Rat Urine | 0.003–0.005 ng/mL | 0.00125–0.002 ng/mL | 0.005 - 5 | [11] |
Experimental Protocols
Analysis of JWH-007 in Herbal Material by GC-MS
This protocol describes a general procedure for the extraction and analysis of JWH-007 from herbal incense products.
4.1.1. Sample Preparation
-
Homogenize the herbal material to a fine powder using a mortar and pestle or a grinder.
-
Accurately weigh approximately 10 mg of the homogenized sample into a glass tube.[12]
-
Add 1 mL of methanol (B129727) to the tube.[12]
-
Vortex the mixture for 1 minute and then sonicate for 10 minutes to ensure efficient extraction.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial for analysis.
4.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 20 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
4.1.3. Data Analysis
Identification of JWH-007 is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Quantification can be performed using an internal standard method.
Analysis of JWH-007 Metabolites in Urine by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of JWH-007 metabolites in human urine. Since the parent compound is often not detected in urine, targeting its major metabolites, such as monohydroxylated and carboxylated forms, is essential for confirming exposure.[5][6]
4.2.1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine in a glass tube, add an internal standard solution.
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme solution.[2]
-
Incubate the mixture at 60 °C for 2-3 hours to hydrolyze the glucuronide conjugates.[13]
-
Allow the sample to cool to room temperature.
-
Perform a solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 95% A, hold for 0.5 minutes.
-
Linearly decrease to 5% A over 8 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for JWH-007 and its metabolites need to be optimized using reference standards.
4.2.3. Data Analysis
Quantification is performed using a calibration curve prepared with certified reference standards of the target metabolites. The use of a deuterated internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.
Signaling Pathway and Metabolism
JWH-007 exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. Upon entering the body, it undergoes extensive phase I metabolism, primarily through hydroxylation and carboxylation, before being conjugated in phase II for excretion. The major metabolic pathways involve hydroxylation of the naphthyl ring, the indole (B1671886) ring, and the N-alkyl chain, as well as oxidation of the N-alkyl chain to a carboxylic acid.[5][6] Understanding these metabolic pathways is crucial for selecting the appropriate target analytes for biological monitoring.
Conclusion
The analytical methods described in these application notes, particularly LC-MS/MS and GC-MS, provide reliable and sensitive means for the detection and quantification of 1'-Naphthoyl-2-methylindole (JWH-007) and its metabolites. Proper method selection, validation, and adherence to detailed protocols are essential for obtaining accurate and defensible results in research, clinical, and forensic settings. Researchers are encouraged to use certified reference materials for both the parent compound and its major metabolites to ensure the accuracy of their findings.
References
- 1. ovid.com [ovid.com]
- 2. unitedchem.com [unitedchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publ.iss.it [publ.iss.it]
- 13. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the Quantification of 1'-Naphthoyl-2-methylindole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Naphthoyl-2-methylindole is a key chemical intermediate in the synthesis of several synthetic cannabinoids, including the potent CB1 and CB2 receptor agonist JWH-007. The detection and quantification of this precursor in biological matrices such as blood and urine are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies in drug development. Due to the extensive metabolism of many synthetic cannabinoids, the analysis of their precursors and metabolites is often necessary for a comprehensive toxicological assessment.
This document provides detailed application notes and protocols for the quantification of 1'-Naphthoyl-2-methylindole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established protocols for related synthetic cannabinoids and can be adapted and validated for the specific analysis of 1'-Naphthoyl-2-methylindole.
Signaling Pathway of JWH-007 (A Downstream Product of 1'-Naphthoyl-2-methylindole)
JWH-007, synthesized from 1'-Naphthoyl-2-methylindole, exerts its biological effects primarily through the activation of cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling proteins.
Quantitative Data Summary
The following tables summarize typical quantitative parameters that can be achieved for the analysis of synthetic cannabinoids, including 1'-Naphthoyl-2-methylindole, in biological matrices using LC-MS/MS. These values are illustrative and should be established and validated for each specific laboratory method.
Table 1: LC-MS/MS Method Parameters for Quantification
| Parameter | Blood/Serum | Urine |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL[1] | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.5 - 2.0 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Extraction Recovery | > 70% | > 65% |
| Matrix Effect | < 20% | < 25% |
Table 2: Example MRM Transitions for Naphthoylindoles
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 1'-Naphthoyl-2-methylindole | 286.1 | 155.1 | 127.1 |
| JWH-007 | 356.2 | 214.1 | 155.1 |
| Internal Standard (e.g., JWH-007-d9) | 365.2 | 214.1 | 155.1 |
Note: The specific MRM transitions for 1'-Naphthoyl-2-methylindole should be optimized experimentally.
Experimental Protocols
Sample Preparation from Blood/Serum
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for the extraction of 1'-Naphthoyl-2-methylindole from blood or serum samples.
Materials:
-
Blood/serum samples
-
Internal standard (IS) solution (e.g., JWH-007-d9)
-
0.1 M Sodium hydroxide (B78521)
-
Hexane:Ethyl acetate (B1210297) (9:1, v/v)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Pipette 1 mL of blood or serum into a 15 mL centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Add 1 mL of 0.1 M sodium hydroxide to basify the sample and vortex for 30 seconds.
-
Add 5 mL of hexane:ethyl acetate (9:1, v/v) extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Urine
This protocol describes a solid-phase extraction (SPE) method for the extraction of 1'-Naphthoyl-2-methylindole and its potential metabolites from urine, which often requires an initial hydrolysis step to cleave glucuronide conjugates.
Materials:
-
Urine samples
-
Internal standard (IS) solution
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Dichloromethane:Isopropanol (9:1, v/v)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Pipette 2 mL of urine into a 15 mL centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 50°C for 2 hours to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of dichloromethane:isopropanol (9:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of 1'-Naphthoyl-2-methylindole in biological matrices.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions for the LC-MS/MS analysis. These should be optimized for the specific instrument and analyte.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 1'-Naphthoyl-2-methylindole in biological matrices. Adherence to good laboratory practices and thorough method validation are essential to ensure the accuracy and reliability of the results. The provided diagrams offer a visual representation of the underlying biological pathway and the analytical workflow, aiding in the understanding and implementation of these methods.
References
Application Notes and Protocols for 1'-Naphthoyl-2-methylindole in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1'-Naphthoyl-2-methylindole, also known as JWH-007, in receptor binding and functional assays. This synthetic cannabinoid is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), making it a valuable tool for cannabinoid research and drug discovery.[1][2]
Overview and Pharmacological Profile
1'-Naphthoyl-2-methylindole (JWH-007) is a member of the naphthoylindole family of cannabinoids.[2] It exhibits high affinity for both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[3][4] The activation of these receptors, primarily coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of various downstream signaling pathways, including mitogen-activated protein kinase (MAPK) cascades.[5]
Data Presentation: Binding Affinities
The binding affinities of 1'-Naphthoyl-2-methylindole (JWH-007) and a related compound, JWH-018, for human CB1 and CB2 receptors are summarized below. This data is crucial for designing competitive binding experiments.
| Compound | Receptor | Ki (nM) | Reference |
| 1'-Naphthoyl-2-methylindole (JWH-007) | CB1 | 9.50 | [2] |
| CB2 | 2.94 | [2] | |
| 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) | CB1 | 9.00 | [2] |
| CB2 | 2.94 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for cannabinoid receptor binding and functional assays and are adapted for the use of 1'-Naphthoyl-2-methylindole.
Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cells stably expressing either human CB1 or CB2 receptors, a critical first step for in vitro binding assays.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Sucrose (B13894) Buffer: 200 mM sucrose, 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA[6]
-
Glass Dounce homogenizer[6]
-
High-speed centrifuge
Procedure:
-
Harvest cultured cells and pellet them by centrifugation.
-
Resuspend the cell pellet in ice-cold sucrose buffer.[6]
-
Homogenize the cell suspension thoroughly using a glass Dounce homogenizer on ice.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 pellet).[6]
-
Carefully collect the supernatant and centrifuge it at 30,000 x g for 30 minutes at 4°C to pellet the cell membranes (P2 pellet).[6]
-
Discard the supernatant and resuspend the P2 pellet in a small volume of sucrose buffer.[6]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
Radioligand Competition Binding Assay
This protocol details a filtration-based radioligand binding assay to determine the binding affinity of 1'-Naphthoyl-2-methylindole for CB1 and CB2 receptors. The assay measures the ability of the unlabeled test compound (1'-Naphthoyl-2-methylindole) to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptors.
Materials:
-
Human CB1 or CB2 receptor membrane preparation
-
Radioligand: [³H]CP-55,940
-
Unlabeled 1'-Naphthoyl-2-methylindole
-
Binding Buffer: 50 mM HEPES (pH 7.4), 1 mM MgCl₂, 1 mM CaCl₂, and 2 mg/mL BSA[6]
-
Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% BSA[7]
-
Non-specific binding control: A high concentration of a standard cannabinoid agonist (e.g., 1 µM WIN-55,212-2)[8]
-
96-well filter plates (e.g., glass fiber filters pre-coated with 0.33% polyethyleneimine)[7]
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of 1'-Naphthoyl-2-methylindole in binding buffer. The concentration range should span several orders of magnitude around its expected Ki value.
-
In a 96-well plate, combine the receptor membrane preparation (typically 5-10 µg of protein per well), a fixed concentration of [³H]CP-55,940 (at or below its Kd value, e.g., 0.3-1.5 nM), and varying concentrations of 1'-Naphthoyl-2-methylindole or control compounds.[8][9]
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of a standard cannabinoid agonist.[8]
-
Incubate the plate at 30°C for 60-90 minutes.[8]
-
Terminate the reaction by rapid filtration through the pre-treated 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value for 1'-Naphthoyl-2-methylindole can then be determined by non-linear regression analysis of the competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Human CB1 or CB2 receptor membrane preparation
-
[³⁵S]GTPγS
-
GDP
-
1'-Naphthoyl-2-methylindole
-
GTPγS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
Unlabeled GTPγS (for non-specific binding)
Procedure:
-
Prepare serial dilutions of 1'-Naphthoyl-2-methylindole in the assay buffer.
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of GDP (e.g., 10 µM), and the desired concentrations of 1'-Naphthoyl-2-methylindole.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[2]
-
For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS (e.g., 10 µM) is included.[2]
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a 96-well filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data analysis involves calculating the percent stimulation over basal binding for each concentration of 1'-Naphthoyl-2-methylindole to determine its EC₅₀ and efficacy.
Signaling Pathways and Visualizations
The activation of CB1 and CB2 receptors by agonists like 1'-Naphthoyl-2-methylindole initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o protein-mediated inhibition of adenylyl cyclase.
Caption: CB1/CB2 Receptor G-protein Signaling Pathway.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Structural and functional insights into the G protein-coupled receptors: CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human Cannabinoid Receptor Membrane Prep Millipore [sigmaaldrich.com]
- 8. accurateclinic.com [accurateclinic.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols for Studying the Behavioral Effects of 1'-Naphthoyl-2-methylindole and Related Synthetic Cannabinoids in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Topic: Animal models for studying the behavioral effects of 1'-Naphthoyl-2-methylindole.
Introduction
1'-Naphthoyl-2-methylindole and its analogs, such as JWH-007 and JWH-073, are potent synthetic cannabinoids that act as agonists at both the CB1 and CB2 receptors.[1] These compounds are of significant interest to researchers studying the endocannabinoid system, as well as to those in the fields of toxicology and drug development, due to their psychoactive effects and abuse potential.[2] Animal models, primarily in rodents, are crucial for characterizing the behavioral pharmacology of these substances. This document provides detailed protocols for key behavioral assays used to assess the effects of 1'-Naphthoyl-2-methylindole and related compounds on locomotor activity, anxiety-like behavior, cognitive function, and rewarding or aversive properties.
Data Presentation: Quantitative Behavioral Effects
The following tables summarize quantitative data from studies on the behavioral effects of 1'-Naphthoyl-2-methylindole and related analogs. Due to the limited availability of comprehensive dose-response data for 1'-Naphthoyl-2-methylindole, data from the closely related compounds JWH-073 and JWH-018 are included as representative examples.
Table 1: Effects on Locomotor Activity (Open Field Test)
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Time Point | Citation |
| JWH-073 | Mice | 1 | ~43% reduction | 10 min | [3] |
| JWH-073 | Mice | 1 | ~48% reduction | 25 min | [3] |
| JWH-073 | Rats | 0.1 | Significant increase | 5-15 min | [4] |
| JWH-073 | Rats | 0.5 | Significant increase | 0-15 min, 20-25 min | [4] |
| JWH-073 | Rats | 5 | Significant reduction | 15-20 min | [4] |
| JWH-018 | Mice | 0.3 | Long-lasting increase | - | [5] |
Table 2: Effects on Anxiety-Like Behavior (Elevated Plus Maze)
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Time in Open Arms | Citation |
| JWH-018 | Rats | 0.25 (repeated) | Significant decrease | 1 hour post-discontinuation |
| JWH-018 | Rats | 0.25 (repeated) | Significant decrease | 24 hours post-discontinuation |
Table 3: Effects on Cognitive Function (Novel Object Recognition Test)
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Discrimination Index | Citation |
| 4F-ABUTINACA (related SC) | Adolescent Mice | 4 | Significant reduction | [6] |
Table 4: Rewarding/Aversive Effects (Conditioned Place Preference)
| Compound | Species | Dose (mg/kg, i.p.) | Effect | Citation |
| JWH-018 | Mice | 0.025 | Trend towards preference (not significant) | [7] |
| JWH-018 | Mice | 0.05 | Trend towards preference (not significant) | [7] |
| JWH-073 | Mice | 0.05, 0.1 | Conditioned Place Preference (biphasic effect) | [8] |
| JWH-073 | Mice | 0.5, 1 | Conditioned Place Aversion (biphasic effect) | [8] |
Experimental Protocols
Cannabinoid Tetrad Assay
The cannabinoid tetrad is a battery of four tests used to screen for cannabinoid-like activity in rodents. The four components are: hypothermia, analgesia, catalepsy, and hypolocomotion.[3]
Protocol:
-
Animal Preparation: Acclimate male mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer 1'-Naphthoyl-2-methylindole or a related compound via intraperitoneal (i.p.) injection. A vehicle control group should be included.
-
Hypothermia Assessment: Measure the rectal temperature of the mice before and at set time points (e.g., 30, 60, 90 minutes) after injection using a digital thermometer with a lubricated probe.
-
Analgesia Assessment (Tail-flick or Hot Plate Test):
-
Tail-flick: Place the mouse in a restrainer and immerse the distal portion of its tail in a warm water bath (typically 52-56°C). Record the latency to flick the tail out of the water.
-
Hot Plate: Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
-
Catalepsy Assessment (Bar Test): Place the mouse's forepaws on a horizontal bar raised approximately 4-5 cm from the surface. Measure the time the mouse remains immobile in this position. A common criterion for catalepsy is immobility for more than 20 seconds.
-
Hypolocomotion Assessment (Open Field Test): This is detailed in the next protocol. The locomotor activity data from the open field test serves as the fourth component of the tetrad.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The floor is typically divided into a grid of equal-sized squares, with the central squares defined as the "center zone".
-
Animal Preparation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse or rat in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined duration (typically 5-30 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
-
Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be an indicator of exploratory behavior.
-
Grooming duration and frequency: Can be affected by stress and drug administration.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.
-
Animal Preparation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Time spent in the open arms: A lower percentage of time in the open arms is indicative of higher anxiety-like behavior.
-
Number of entries into the open arms: A lower percentage of entries into the open arms suggests increased anxiety.
-
Total number of arm entries: A measure of overall locomotor activity.
-
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Protocol:
-
Apparatus: An open field arena, similar to the one used for the open field test. A variety of objects that are of similar size but different in shape and texture are also required.
-
Habituation: On the first day, allow the animal to freely explore the empty arena for 5-10 minutes to habituate to the environment.
-
Training/Familiarization Phase: On the second day, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Record the time spent exploring each object during the testing phase. Exploration is typically defined as sniffing or touching the object with the nose.
-
Calculate a discrimination index (DI) : (Time with novel object - Time with familiar object) / (Total time with both objects). A higher DI indicates better recognition memory.
-
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug. It involves associating the effects of the drug with a specific environment.
Protocol:
-
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues (e.g., different wall patterns and floor textures).
-
Pre-conditioning Phase (Baseline): On the first day, allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one of the compartments.
-
Conditioning Phase: This phase typically lasts for several days (e.g., 4-8 days).
-
On "drug" conditioning days, administer the test compound and confine the animal to one of the compartments (the "drug-paired" compartment) for a set period (e.g., 30 minutes).
-
On "vehicle" conditioning days, administer the vehicle and confine the animal to the other compartment (the "vehicle-paired" compartment) for the same duration. The order of drug and vehicle administration is counterbalanced across animals.
-
-
Test Phase (Post-conditioning): On the test day, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment for a set period (e.g., 15 minutes).
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
A significant decrease in time spent in the drug-paired compartment suggests a conditioned place aversion, indicating the drug has aversive effects.
-
Visualizations
Experimental Workflow: Conditioned Place Preference (CPP)
Caption: Workflow for the Conditioned Place Preference (CPP) paradigm.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway activated by synthetic cannabinoids.
References
- 1. JWH-007 - Wikipedia [en.wikipedia.org]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-specific effects of synthetic cannabinoids on cognitive function and hippocampal gene expression in mice: insights from behavioral and molecular correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different development patterns of reward behaviors induced by ketamine and JWH-018 in striatal GAD67 knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1'-Naphthoyl-2-methylindole in Forensic Samples using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1'-Naphthoyl-2-methylindole. This compound is a known precursor in the synthesis of several potent synthetic cannabinoids, including JWH-007 and JWH-015.[1] The developed protocol is suitable for the analysis of forensic samples, including seized materials and biological matrices, providing a robust workflow for researchers, forensic scientists, and drug development professionals. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it a valuable tool for the detection and quantification of this key synthetic cannabinoid precursor.
Introduction
Synthetic cannabinoids represent a significant challenge to public health and law enforcement. These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. 1'-Naphthoyl-2-methylindole is a crucial intermediate in the synthesis of numerous JWH series synthetic cannabinoids.[1] Its detection and quantification are therefore of great interest in forensic chemistry and toxicology to trace the manufacturing and distribution of these illicit substances.
LC-MS/MS is a powerful analytical technique for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity.[2][3][4][5] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for 1'-Naphthoyl-2-methylindole.
Experimental Workflow
The overall experimental workflow for the analysis of 1'-Naphthoyl-2-methylindole is depicted in the following diagram.
Caption: Experimental workflow for LC-MS/MS analysis.
Materials and Methods
Reagents and Standards
-
1'-Naphthoyl-2-methylindole analytical standard (≥98% purity)
-
Internal Standard (IS): JWH-018-d9 or other suitable deuterated analog
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium formate
Sample Preparation
For Seized Herbal Materials:
-
Homogenize 100 mg of the herbal material.
-
Add 5 mL of methanol and the internal standard.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the extract with the initial mobile phase if necessary before injection.
For Biological Matrices (e.g., Blood, Urine):
A protein precipitation or solid-phase extraction (SPE) method is recommended.
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge.
-
Load the pre-treated sample (e.g., hydrolyzed urine).[6]
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate and reconstitute as described above.
-
LC-MS/MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for 1'-Naphthoyl-2-methylindole:
The molecular formula of 1'-Naphthoyl-2-methylindole is C₂₀H₁₅NO, with a molecular weight of 285.34 g/mol .[1][7] The protonated molecule [M+H]⁺ will have an m/z of 286.3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 1'-Naphthoyl-2-methylindole | 286.3 | 155.1 (Naphthoyl) | 25 |
| 1'-Naphthoyl-2-methylindole | 286.3 | 127.1 (Naphthalene) | 35 |
| JWH-018-d9 (IS) | 351.3 | 155.1 | 25 |
Note: Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Method Validation and Quantitative Data
A comprehensive method validation should be performed according to established guidelines. The following table summarizes typical performance characteristics for the analysis of synthetic cannabinoids.[3][4][8]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | < 20% |
Logical Relationship for Method Development
The process of developing a robust LC-MS/MS method involves a series of logical steps to optimize each component of the analysis.
Caption: Logical steps for LC-MS/MS method development.
Conclusion
The described LC-MS/MS method provides a reliable and robust protocol for the quantification of 1'-Naphthoyl-2-methylindole in various forensic matrices. The detailed experimental procedures and method validation guidelines offer a solid foundation for laboratories to implement this method for routine analysis. The high sensitivity and specificity of this approach are crucial for the accurate monitoring of synthetic cannabinoid precursors, aiding in forensic investigations and efforts to combat the proliferation of these dangerous substances.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Naphthoyl-2-methylindole is a key precursor in the synthesis of several JWH compounds, a class of synthetic cannabinoids that exhibit affinity for the cannabinoid receptors CB1 and CB2.[1] As the landscape of designer drugs continues to evolve, robust analytical methods for the identification and quantification of these compounds and their precursors are essential for forensic laboratories, clinical research, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[2][3][4] This application note provides a detailed protocol for the GC-MS analysis of 1'-Naphthoyl-2-methylindole and related compounds, including sample preparation, instrument parameters, and data interpretation.
Principle of Analysis
The analytical method involves the extraction of the target analytes from a given matrix, followed by separation using gas chromatography and detection by mass spectrometry. The gas chromatograph separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint for identification. For quantitative analysis, the instrument is calibrated with certified reference standards.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of 1'-Naphthoyl-2-methylindole and related compounds from herbal matrices or solutions.
Materials:
-
Sample containing the analyte(s) of interest
-
Methanol (B129727), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials
Procedure:
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted for sensitivity) |
| Oven Temperature Program | |
| Initial Temperature | 150 °C, hold for 1 min |
| Ramp 1 | 20 °C/min to 280 °C, hold for 5 min |
| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-550 amu |
Data Presentation
Quantitative Data
The following table summarizes the expected retention time and characteristic mass fragments for 1'-Naphthoyl-2-methylindole. This data is based on typical fragmentation patterns of naphthoylindoles and should be confirmed with a certified reference standard.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| 1'-Naphthoyl-2-methylindole | ~12-15 | 285 | 155, 130, 127 |
Note: Retention times can vary depending on the specific GC conditions and column used.
Characteristic Fragmentation
The mass spectrum of 1'-Naphthoyl-2-methylindole is characterized by several key fragment ions. The molecular ion is expected at m/z 285. The base peak is often the naphthoyl cation at m/z 155. Other significant fragments include the 2-methylindole (B41428) cation at m/z 130 and the naphthalene (B1677914) cation at m/z 127. The fragmentation pattern is a critical component for the positive identification of the compound.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of synthetic cannabinoids.
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids, including those derived from 1'-Naphthoyl-2-methylindole, primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.
Caption: Agonist activity of synthetic cannabinoids at CB1 and CB2 receptors.
Logical Relationship of Analyte and Precursor
Caption: 1'-Naphthoyl-2-methylindole as a precursor to various JWH compounds.
Conclusion
The GC-MS method outlined in this application note provides a reliable and robust approach for the identification and quantification of 1'-Naphthoyl-2-methylindole and related synthetic cannabinoids. Adherence to the detailed protocols for sample preparation and instrument parameters will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results. The provided visualizations offer a clear understanding of the experimental process, the biological activity of these compounds, and their chemical relationships. As with any analytical method, validation with certified reference materials is crucial for ensuring the accuracy and reliability of the data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Pentyl-2-methyl-3-(1-naphthoyl)indole (JWH-007) in Neuroscience Research
Topic: Application of 1'-Naphthoyl-2-methylindole in Neuroscience Research. For clarity, this document focuses on the widely researched synthetic cannabinoid, 1-Pentyl-2-methyl-3-(1-naphthoyl)indole , commonly known as JWH-007 . The term "1'-Naphthoyl-2-methylindole" can be ambiguous, as it may also refer to the chemical precursor (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone (CAS 80749-33-3) used in the synthesis of JWH-007 and other related compounds.[1] Given the context of neuroscience research, JWH-007 is the compound of primary interest.
Application Notes
JWH-007 is a synthetic cannabinoid from the naphthoylindole family that acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[2][3] Developed by the research group of John W. Huffman, JWH-007 has become a valuable tool in neuroscience for investigating the endocannabinoid system's role in various physiological and pathological processes.[2][3] Its primary application lies in its ability to mimic the effects of endogenous cannabinoids, such as anandamide, and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
In neuroscience research, JWH-007 is utilized to explore the functional roles of cannabinoid receptors in neurotransmission, pain perception, memory, and motor control.[4][5] As a CB1 receptor agonist, its administration in animal models induces a characteristic set of behaviors known as the "cannabinoid tetrad": hypolocomotion (reduced spontaneous movement), catalepsy (a state of immobility), analgesia (pain relief), and hypothermia (reduced body temperature).[2][4][5] These effects make JWH-007 a useful compound for screening potential cannabinoid-based therapeutics and for studying the mechanisms underlying the psychoactive and medicinal effects of cannabinoids.
Furthermore, the study of JWH-007's metabolism provides insights into the biotransformation of synthetic cannabinoids, which is crucial for toxicological and forensic analyses.[6] Research has shown that JWH-007 is extensively metabolized, primarily through hydroxylation and other phase I reactions.[6] Understanding these metabolic pathways is essential for identifying active metabolites that may contribute to the overall pharmacological profile of the parent compound.[7]
Data Presentation
The following tables summarize the quantitative pharmacological data for JWH-007 and related compounds for comparative purposes.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity | Reference |
| JWH-007 | 9.50 ± 4.5 | 2.94 ± 2.6 | CB2 (3.3x) | [2][3] |
| JWH-018 | 9.00 ± 5.0 | 2.94 ± 2.6 | CB2 (3.1x) | [3] |
| Δ⁹-THC | 41 | 36 | ~1:1 |
Table 2: In Vivo Effects of JWH-073 (a related compound) in Mice
| Test | Dose (mg/kg, i.p.) | Observation | Reference |
| Locomotor Activity | 0.5 | Significant increase in total trajectory | [8] |
| Locomotor Activity | 5 | Reduction in locomotor activity at 15-20 min | [8] |
| Sensorimotor Response (Visual) | 1 | ~38% reduction at 25 min | [9] |
| Memory (Novel Object Recognition) | 1 | Altered for up to 24 hours | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving synthetic cannabinoids like JWH-007 are provided below.
Protocol 1: In Vivo Cannabinoid Tetrad Assay in Mice
This protocol is designed to assess the cannabimimetic activity of JWH-007 by measuring four characteristic endpoints: locomotor activity, catalepsy, analgesia, and body temperature.[2][4][10]
1. Materials and Reagents:
-
JWH-007
-
Vehicle solution (e.g., a mixture of Tween 80 and 0.9% saline)[11]
-
Male CD-1 or C57BL/6 mice
-
Open field activity chamber
-
Catalepsy bar (a horizontal bar elevated approximately 3-6 cm from the surface)[12]
-
Rectal thermometer for mice
2. Drug Preparation and Administration:
-
Dissolve JWH-007 in the vehicle solution to the desired concentrations.
-
Administer the JWH-007 solution or vehicle control to mice via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.[9][10]
3. Experimental Procedure (to be conducted sequentially 30 minutes post-injection): [10]
-
Locomotor Activity:
-
Catalepsy (Bar Test):
-
Analgesia (Hot Plate Test):
-
Start a timer and measure the latency to the first sign of nociception (e.g., paw licking, jumping).[13][15]
-
Remove the mouse immediately upon observing the response to prevent tissue damage. A cutoff time (e.g., 30-45 seconds) should be established.
-
An increased latency compared to the vehicle group indicates analgesia.
-
Hypothermia:
-
Measure the baseline rectal temperature of the mouse before injection.
-
At the designated time point post-injection, measure the rectal temperature again using a lubricated rectal probe.[2]
-
A significant decrease in body temperature from baseline and compared to the vehicle group indicates hypothermia.
-
Protocol 2: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of JWH-007 for CB1 receptors in brain membrane preparations.
1. Materials and Reagents:
-
Mouse or rat whole brain tissue
-
Radioligand (e.g., [³H]CP55,940)
-
JWH-007 (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4
-
Cell harvester and glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and liquid scintillation counter
2. Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
3. Binding Assay Procedure:
-
In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
Binding buffer
-
A fixed concentration of [³H]CP55,940 (e.g., 0.5-1.0 nM)
-
Varying concentrations of JWH-007 (e.g., 0.1 nM to 10 µM) for the competition curve.
-
For total binding, add vehicle instead of JWH-007.
-
For non-specific binding, add a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Add the membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JWH-007.
-
Determine the IC₅₀ value (the concentration of JWH-007 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: [³⁵S]GTPγS Binding Functional Assay
This assay measures the ability of JWH-007 to activate G-protein signaling through the CB1 receptor.[16]
1. Materials and Reagents:
-
Cell membranes expressing CB1 receptors (e.g., from CHO or HEK293 cells, or brain tissue)
-
[³⁵S]GTPγS
-
JWH-007
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4
-
Cell harvester and glass fiber filters
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of JWH-007
-
A fixed concentration of GDP (e.g., 30 µM)
-
CB1 receptor-expressing membranes (e.g., 10-20 µg protein)
-
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[16]
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of JWH-007.
-
Analyze the data using non-linear regression to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) values.
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway Activated by JWH-007.
Caption: Experimental Workflow for In Vivo Cannabinoid Tetrad Assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. JWH-007 - Wikipedia [en.wikipedia.org]
- 4. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. jcdr.net [jcdr.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
proper handling and storage procedures for 1'-Naphthoyl-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and analysis of 1'-Naphthoyl-2-methylindole, a key precursor in the synthesis of several synthetic cannabinoids. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Parameter | Value | Reference |
| Formal Name | (2-methyl-1H-indol-3-yl)(1-naphthalenyl)-methanone | [1] |
| CAS Number | 80749-33-3 | [1] |
| Molecular Formula | C₂₀H₁₅NO | [1] |
| Formula Weight | 285.34 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| UV max | 218, 270, 316 nm | [1] |
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the stability of 1'-Naphthoyl-2-methylindole and to ensure the safety of laboratory personnel.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage Conditions
For optimal stability, 1'-Naphthoyl-2-methylindole should be stored under the following conditions:
| Condition | Recommendation | Stability |
| Long-term Storage | -20°C in a tightly sealed container | ≥ 5 years[1] |
| Short-term Storage | Room temperature (for shipping and brief periods) | Stable |
Solubility
The following table summarizes the solubility of 1'-Naphthoyl-2-methylindole in various solvents:
| Solvent | Concentration |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
Experimental Protocols
Protocol for Synthesis of 1'-Naphthoyl-2-methylindole
This protocol is based on a general method for the synthesis of 3-acylindoles via a Grignard reaction.
Materials:
-
Methylmagnesium bromide (3M in diethyl ether)
-
1-Naphthoyl chloride
-
Anhydrous diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-methylindole (1 equivalent) in anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0°C and slowly add a solution of 1-naphthoyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Workflow for Synthesis:
Caption: Synthetic workflow for 1'-Naphthoyl-2-methylindole.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of 1'-Naphthoyl-2-methylindole.
Materials:
-
1'-Naphthoyl-2-methylindole
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1'-Naphthoyl-2-methylindole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
Neutralize the solution with NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the stressed samples.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating method (e.g., LC-MS/MS or GC-MS).
-
Characterize any significant degradation products.
-
Forced Degradation Workflow:
Caption: Forced degradation study workflow.
Analytical Methods
LC-MS/MS Method for Quantification
A sensitive and selective LC-MS/MS method is recommended for the quantification of 1'-Naphthoyl-2-methylindole and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| MS/MS Transitions | Monitor for the parent ion and at least two product ions for confirmation and quantification. |
GC-MS Method for Identification
GC-MS can be used for the identification of 1'-Naphthoyl-2-methylindole and its volatile degradation products.
| Parameter | Recommended Condition |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C). |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
Potential Signaling Pathways and Logical Relationships
As a precursor to synthetic cannabinoids, 1'-Naphthoyl-2-methylindole is used to synthesize compounds that interact with the endocannabinoid system. The logical relationship is depicted below.
Caption: From precursor to biological effect.
References
Application Notes and Protocols for 1'-Naphthoyl-2-methylindole in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Naphthoyl-2-methylindole is a chemical compound that serves as a key precursor in the synthesis of several synthetic cannabinoids, most notably JWH-007 and JWH-015.[1] While primarily utilized as a synthetic intermediate, 1'-Naphthoyl-2-methylindole itself exhibits some activity at cannabinoid receptors, acting as a cannabinoid mimic.[2] It has been shown to inhibit the binding of [3H]Win 55212-2 to cannabinoid receptors, indicating a potential, albeit weaker, interaction compared to its more potent derivatives.[2] This document provides detailed application notes and experimental protocols for the use of 1'-Naphthoyl-2-methylindole and its key derivatives as research chemicals.
Applications in Research
The primary research applications of 1'-Naphthoyl-2-methylindole and its derivatives revolve around the study of the endocannabinoid system. These compounds are valuable tools for:
-
Structure-Activity Relationship (SAR) Studies: By serving as a foundational structure, modifications to 1'-Naphthoyl-2-methylindole (e.g., alkyl chain additions to form JWH compounds) allow researchers to probe the structural requirements for cannabinoid receptor binding and activation.[3]
-
Cannabinoid Receptor Pharmacology: Its derivatives, JWH-007 and JWH-015, are potent agonists at both CB1 and CB2 receptors and can be used to investigate the physiological and pathophysiological roles of these receptors.[4][5][6]
-
In Vitro and In Vivo Model Systems: These compounds are utilized in a variety of experimental models to elucidate the downstream effects of cannabinoid receptor activation, from cellular signaling cascades to complex behavioral responses in animals.[7][8]
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki) of key derivatives of 1'-Naphthoyl-2-methylindole at human cannabinoid receptors CB1 and CB2. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-007 | 9.5 | 2.9 |
| JWH-015 | 164 ± 22 | 13.8 ± 4.6 |
| Δ⁹-THC (for comparison) | 41 | 36 |
Data sourced from Cayman Chemical and Wiley et al., 2012b.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of cannabinoid receptor agonists and generalized workflows for key experimental protocols.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
Experimental Protocols
The following are generalized protocols for key experiments involving cannabinoid receptor agonists like the derivatives of 1'-Naphthoyl-2-methylindole. These protocols may require optimization for specific experimental conditions.
Protocol 1: Cannabinoid Receptor Binding Assay (Competitive Binding)
This protocol is used to determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
-
Unlabeled test compound (1'-Naphthoyl-2-methylindole or derivative)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of the test compound and a fixed concentration of the radiolabeled ligand in binding buffer.
-
-
Incubation:
-
In a 96-well plate, add cell membranes (typically 10-20 µg protein per well), the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate at 30°C for 60-90 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound ligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Test compound (1'-Naphthoyl-2-methylindole or derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
96-well filter plates or SPA beads
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, combine cell membranes, GDP (to ensure binding is agonist-dependent), and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration and wash with ice-cold buffer. Measure radioactivity as in the binding assay.
-
SPA Method: If using Scintillation Proximity Assay (SPA) beads, the binding of [³⁵S]GTPγS to the beads in proximity to the membrane will generate a signal that can be read directly on a scintillation counter without a filtration step.
-
-
Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Protocol 3: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compound (1'-Naphthoyl-2-methylindole or derivative)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)
-
Cell culture medium
Procedure:
-
Cell Culture and Plating:
-
Assay:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period.
-
Add the test compound at various concentrations and incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., ELISA, HTRF).
-
-
Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.
-
Determine the IC50 value of the test compound.
-
In Vivo Studies
-
Hypolocomotion: Reduced spontaneous movement in an open field test.[8]
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Catalepsy: A state of immobility, often measured by the time an animal remains in an unnatural posture.
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Antinociception: Reduced sensitivity to pain, assessed using methods like the tail-flick or hot-plate test.
-
Hypothermia: A decrease in core body temperature.[8]
These in vivo studies are crucial for understanding the overall physiological and behavioral effects of these compounds.[8][10]
Conclusion
1'-Naphthoyl-2-methylindole and its derivatives are valuable chemical tools for researchers investigating the endocannabinoid system. The provided data and protocols offer a foundation for designing and conducting experiments to explore the pharmacology of these compounds. As with any research chemical, appropriate safety precautions and handling procedures should be followed. Researchers should also be aware of the legal status of these compounds in their respective jurisdictions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1'-Naphthoyl-2-methylindole | CymitQuimica [cymitquimica.com]
- 3. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JWH-007 - Wikipedia [en.wikipedia.org]
- 7. Cannabinoid Receptor 2 Agonist JWH-015 Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1'-Naphthoyl-2-methylindole
Welcome to the technical support center for the synthesis of 1'-Naphthoyl-2-methylindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1'-Naphthoyl-2-methylindole?
A1: The most prevalent method is the Friedel-Crafts acylation of 2-methylindole (B41428) with 1-naphthoyl chloride. This reaction is typically mediated by a Lewis acid catalyst.
Q2: Why is my yield of 1'-Naphthoyl-2-methylindole consistently low?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors, including inactive catalyst, suboptimal reaction temperature, poor quality of reagents, or the presence of deactivating groups on the aromatic ring.[1] It is crucial to use anhydrous conditions as the Lewis acid catalysts are highly sensitive to moisture.[1]
Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?
A3: Amine-substituted aromatic compounds are generally not suitable for Friedel-Crafts acylation because the amine group can form a complex with the Lewis acid catalyst, rendering it inactive.
Q4: What are common side reactions to be aware of during the synthesis?
A4: A potential side reaction is N-acylation, where the acyl group attaches to the nitrogen of the indole (B1671886) ring instead of the C3 position.[2] The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of the acylation.
Q5: What are the recommended purification methods for 1'-Naphthoyl-2-methylindole?
A5: The most common purification techniques are column chromatography and recrystallization.[3] For column chromatography, a common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst | The Lewis acid catalyst (e.g., AlCl₃, EtAlCl₂) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified reagents and anhydrous solvents.[1] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require cooling (to prevent side reactions) or heating. It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup. |
| Poor Quality Reagents | Impurities in the 2-methylindole or 1-naphthoyl chloride can interfere with the reaction. Use high-purity starting materials. If necessary, purify the reagents before use. |
| Insufficient Catalyst | In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is required because the product can form a complex with the catalyst, removing it from the reaction cycle.[1] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| N-acylation Side Reaction | The acylation can occur at the nitrogen atom of the indole ring. The choice of Lewis acid and solvent can influence the C3 vs. N-acylation ratio. For instance, using a milder Lewis acid might favor C3 acylation. Some studies have shown that the order of addition of reagents can also affect the outcome.[4] |
| Diacylation | Although less common than in Friedel-Crafts alkylation, diacylation can occur if the indole ring is highly activated. Using a stoichiometric amount of the acylating agent can help minimize this. |
Quantitative Data Summary
The following table summarizes reported yields for the Friedel-Crafts acylation of indole derivatives under different conditions.
| Indole Derivative | Acylating Agent | Catalyst | Solvent | Molar Ratio (Indole:Acyl Chloride) | Yield (%) | Reference |
| Indole | 1-Naphthoyl chloride | Diethylaluminum chloride | Toluene (B28343) | 1.2-1.4 : 1 | 85-93 | [3] |
| 2-methylindole | Acetic anhydride (B1165640) | Mesoporous HZSM-5 | - | - | 89 | [2] |
| 2-methylindole | Acetic anhydride | Microporous HZSM-5 | - | - | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (1H-indol-3-yl)(naphthalen-1-yl)methanone (Intermediate for JWH-018 and JWH-073)
This protocol is adapted from a reported synthesis with high yield.[3]
Materials:
-
Indole
-
1-Naphthoyl chloride
-
Diethylaluminum chloride
-
Toluene (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere, dissolve indole in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diethylaluminum chloride in toluene to the cooled indole solution.
-
To this mixture, add a solution of 1-naphthoyl chloride in toluene dropwise, maintaining the low temperature. The molar ratio of indole to 1-naphthoyl chloride should be between 1.2 and 1.4.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system or by recrystallization to obtain the pure product.
Visualizations
Experimental Workflow for 1'-Naphthoyl-2-methylindole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 3. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting solubility issues with 1'-Naphthoyl-2-methylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 1'-Naphthoyl-2-methylindole.
Solubility Data
The solubility of 1'-Naphthoyl-2-methylindole has been determined in various common laboratory solvents. The following table summarizes this quantitative data for easy reference.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the dissolution of 1'-Naphthoyl-2-methylindole for experimental use.
Q1: What is the recommended solvent for creating a stock solution of 1'-Naphthoyl-2-methylindole?
A1: Based on available data, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of 1'-Naphthoyl-2-methylindole, with a solubility of up to 30 mg/mL.[1] For most in vitro biological assays, high-purity, anhydrous DMSO is the preferred solvent.[2]
Q2: My 1'-Naphthoyl-2-methylindole is not dissolving completely in DMSO. What steps can I take?
A2: If you are experiencing difficulty dissolving the compound in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds.[2]
-
Vortexing: After adding the solvent, vortex the solution for several minutes to aid dissolution.[2]
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up any compound aggregates.[2]
-
Gentle Warming: Gently warm the solution to 37-50°C.[2] Be cautious not to overheat the solution, as this may cause degradation of the compound.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent it?
A3: This is a common issue known as "fall-out" and occurs because 1'-Naphthoyl-2-methylindole, like many indole (B1671886) derivatives, is poorly soluble in aqueous solutions.[2][3] The drastic change in solvent polarity when diluting the DMSO stock into an aqueous buffer causes the compound to precipitate out of the solution.[4]
Here are some strategies to prevent precipitation:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[3]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your experimental buffer.[2]
-
Increase Final DMSO Concentration (with caution): While you need to be mindful of solvent toxicity, ensuring a minimal final concentration of DMSO (typically <0.5% for cell-based assays) can help maintain solubility.[2]
-
Use of Co-solvents or Surfactants: For challenging compounds, the use of co-solvents like ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol (PEG) in the final formulation can improve solubility.[3][5] Surfactants such as Tween 80 can also be used to form micelles that encapsulate the hydrophobic compound.[5]
-
pH Adjustment: The solubility of indole derivatives can be influenced by the pH of the solution.[6] You may need to investigate the optimal pH for your specific compound and assay.
Q4: Can I dissolve 1'-Naphthoyl-2-methylindole directly in water or a phosphate-buffered saline (PBS)?
A4: Direct dissolution in aqueous solutions like water or PBS is not recommended. Indole and its derivatives are generally characterized by low solubility in water due to their hydrophobic aromatic structures.[3][7] A stock solution in an appropriate organic solvent should be prepared first.
Q5: How should I store my 1'-Naphthoyl-2-methylindole stock solution?
A5: To ensure the stability and prevent precipitation of your compound, it is recommended to:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation.[2][3]
-
Storage Temperature: For long-term stability, store the DMSO stock solution at -20°C or -80°C.[2] Storing DMSO solutions at low temperatures can sometimes cause the compound to precipitate, so always visually inspect the solution before use and gently warm if necessary.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of 1'-Naphthoyl-2-methylindole (Molecular Weight: 285.34 g/mol ).
Materials:
-
1'-Naphthoyl-2-methylindole powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out a specific amount of 1'-Naphthoyl-2-methylindole powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.85 mg of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve:
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates are still present, place the tube in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes.
-
-
Aliquot and Store: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes. Store these aliquots at -20°C or -80°C for long-term use.
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges when working with 1'-Naphthoyl-2-methylindole.
References
Technical Support Center: Optimizing HPLC Separation of 1'-Naphthoyl-2-methylindole and its Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 1'-Naphthoyl-2-methylindole and its potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a synthesis of 1'-Naphthoyl-2-methylindole?
A1: Based on common synthetic routes, such as the Friedel-Crafts acylation of 2-methylindole (B41428) followed by N-alkylation, potential byproducts include:
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Unreacted Starting Materials: 2-methylindole and 1-naphthoic acid or 1-naphthoyl chloride.
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Non-N-alkylated Intermediate: (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.
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Regioisomers: Positional isomers formed during the acylation step, where the naphthoyl group attaches to other positions on the indole (B1671886) ring.
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Products of Side Reactions: Depending on the specific reaction conditions, other minor impurities may be generated.
Q2: What is a good starting point for an HPLC method for separating 1'-Naphthoyl-2-methylindole from its byproducts?
A2: A robust starting point for method development is a reversed-phase HPLC method. Given the hydrophobic nature of these compounds, a C18 or a phenyl-hexyl column is often effective.[1] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is a common choice. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape by ensuring consistent ionization of the analytes.[2]
Q3: What detection wavelength should I use for 1'-Naphthoyl-2-methylindole and its byproducts?
A3: 1'-Naphthoyl-2-methylindole exhibits UV absorbance at approximately 218, 270, and 316 nm. A wavelength of around 214 nm or 280 nm is often used for the detection of synthetic cannabinoids and should provide good sensitivity for the parent compound and its structurally similar byproducts.[1]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Scenario: You observe asymmetrical peaks for 1'-Naphthoyl-2-methylindole and/or its byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Stationary Phase | The indole nitrogen can interact with residual silanols on the silica-based column, causing peak tailing. | Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic or acetic acid) will protonate the silanols, reducing these interactions and leading to more symmetrical peaks.[2] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute your sample and re-inject. If peak shape improves, you were likely overloading the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for ionizable compounds like indoles. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic state. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can cause poor peak shape. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
Problem 2: Inadequate Resolution Between Peaks
Scenario: 1'-Naphthoyl-2-methylindole and one or more byproducts are co-eluting or have very poor separation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to water is not ideal for separating compounds with similar polarities. | Modify the gradient profile. A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting peaks. You can also try switching the organic modifier from acetonitrile to methanol, or using a ternary mixture, as this can alter the selectivity of the separation.[2] |
| Incorrect Stationary Phase | The column chemistry may not be providing enough selectivity for your analytes. | Consider a different stationary phase. If using a C18 column, a phenyl-hexyl column might provide alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[1] |
| Flow Rate is Too High | A high flow rate can lead to decreased resolution. | Reduce the flow rate. This will increase the analysis time but can improve separation efficiency. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they can also sometimes reduce selectivity. | Experiment with different column temperatures to find the optimal balance between efficiency and selectivity. |
Problem 3: Retention Time Drifting
Scenario: The retention times for your peaks are shifting between injections or across a sequence.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | The column is not fully equilibrated with the starting mobile phase conditions before each injection. | Increase the column equilibration time between runs to ensure a consistent starting point for each analysis. |
| Changes in Mobile Phase Composition | The mobile phase composition is changing over time (e.g., due to evaporation of the more volatile component). | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. |
| Column Temperature Fluctuations | The ambient temperature of the laboratory is changing, affecting the column temperature. | Use a column oven to maintain a constant and controlled temperature for the HPLC column. |
| Pump Malfunction or Leaks | Issues with the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times. | Check the pump for any visible leaks and monitor the system pressure for fluctuations. If necessary, perform pump maintenance as per the manufacturer's instructions. |
Experimental Protocols
Proposed HPLC Method for Separation of 1'-Naphthoyl-2-methylindole and Byproducts
This method is a starting point and may require further optimization based on the specific byproducts present in your sample.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 214 nm and 280 nm |
| Sample Preparation | Dissolve sample in Acetonitrile or Methanol |
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Strategies for mobile phase optimization to enhance separation.
References
preventing degradation of 1'-Naphthoyl-2-methylindole in experimental solutions
Welcome to the technical support center for 1'-Naphthoyl-2-methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of 1'-Naphthoyl-2-methylindole solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period at room temperature. | Thermal Degradation: Indole (B1671886) derivatives can be susceptible to degradation at ambient temperatures. Studies on synthetic cannabinoids show significant concentration decreases within weeks to months at room temperature.[1] | Store stock solutions and experimental samples at or below -20°C for long-term stability.[2][3] For short-term storage (a few days), refrigeration at 4°C is preferable to room temperature. |
| Discoloration or precipitation in the solution upon exposure to light. | Photodegradation: Indole compounds are known to be sensitive to light, particularly UV radiation, which can induce chemical breakdown.[4] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to direct light during experimental procedures. |
| Inconsistent results between experiments. | pH Instability: The pH of the solution can significantly impact the stability of chemical compounds, potentially leading to hydrolysis or other degradation reactions.[5] The stability of indole derivatives can be pH-dependent.[6][7] | Use buffered solutions to maintain a stable pH throughout the experiment. The optimal pH for indole elimination in some contexts is around 6-7.[8] It is recommended to perform initial stability tests at your specific experimental pH. |
| Reduced compound concentration after freeze-thaw cycles. | Freeze-Thaw Instability: While some synthetic cannabinoids have shown reasonable stability over a few freeze-thaw cycles in serum, repeated cycles are generally not advisable for whole blood samples.[1][9] | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing of the primary stock. |
| Suspected oxidative degradation. | Oxidation: The indole ring can be susceptible to oxidation, leading to the formation of hydroxylated byproducts like indoxyl and ultimately ring cleavage.[10][11][12][13] This can be initiated by atmospheric oxygen or other oxidizing agents in the solution. | Consider de-gassing solvents or using antioxidants if oxidative degradation is suspected, though the necessity of this should be determined empirically for your specific application. |
| Adsorption to container surfaces. | Material Adsorption: Cannabinoids have been reported to adsorb to certain plastic surfaces, leading to a decrease in the concentration of the analyte in solution.[1] | Whenever possible, use glass or polypropylene (B1209903) containers for storage.[1] It is advisable to perform initial tests to confirm compatibility with your specific container material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1'-Naphthoyl-2-methylindole?
A1: While specific degradation pathways for 1'-Naphthoyl-2-methylindole are not extensively documented, based on the chemistry of indole and related compounds, the primary degradation pathways are likely initiated by oxidation.[10][11][12] This can involve hydroxylation of the indole ring, potentially at the 2- and 3-positions, which can lead to further oxidation to intermediates like isatin, and eventual cleavage of the pyrrole (B145914) ring.[14] The presence of the methyl group at the 2-position might inhibit initial hydroxylation at that site.[14]
Q2: How should I prepare my stock solution of 1'-Naphthoyl-2-methylindole to ensure maximum stability?
A2: It is recommended to dissolve 1'-Naphthoyl-2-methylindole in a suitable organic solvent such as DMSO or DMF.[15] For aqueous experiments, a stock solution in an organic solvent can be diluted into your aqueous buffer. To ensure stability, prepare high-concentration stock solutions, store them at -20°C or lower in tightly sealed amber glass vials, and prepare fresh dilutions for your experiments.
Q3: Can I store my experimental solutions at 4°C?
A3: For short-term storage (i.e., over the course of a multi-day experiment), 4°C is a viable option and is significantly better than room temperature.[16] However, for long-term storage (weeks to months), freezing at -20°C is the recommended condition to ensure the stability of the compound.[2][3]
Q4: My experiment requires the solution to be at 37°C for several hours. How can I minimize degradation?
A4: If elevated temperatures are unavoidable, it is crucial to minimize the exposure time. Prepare the solution immediately before the incubation step. Protect the solution from light during incubation. It would be prudent to run a time-course experiment to quantify the extent of degradation at 37°C under your specific experimental conditions to understand the stability window.
Q5: What analytical methods can I use to detect degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a common and effective method to quantify the parent compound and detect degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying metabolites.[17] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on degradation products.[18]
Experimental Protocols
Protocol 1: Stability Testing of 1'-Naphthoyl-2-methylindole in Solution
Objective: To determine the stability of 1'-Naphthoyl-2-methylindole under various storage conditions.
Materials:
-
1'-Naphthoyl-2-methylindole
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Experimental buffer (e.g., PBS pH 7.4)
-
Amber glass vials
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Methodology:
-
Prepare a stock solution of 1'-Naphthoyl-2-methylindole in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution to the final experimental concentration in your chosen buffer.
-
Aliquot the final solution into several amber glass vials.
-
Establish different storage conditions to be tested (e.g., -20°C, 4°C, room temperature with light exposure, room temperature in the dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Analyze the concentration of 1'-Naphthoyl-2-methylindole in each sample using a validated HPLC method.
-
Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.
Visualizations
Caption: Potential oxidative degradation pathway of 1'-Naphthoyl-2-methylindole.
Caption: A logical workflow for troubleshooting degradation issues.
Caption: Recommended workflow for handling experimental solutions.
References
- 1. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shareok.org [shareok.org]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scilit.com [scilit.com]
- 12. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 13. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a mass spectrometric hydroxyl-position determination method for the hydroxyindole metabolites of JWH-018 by GC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 18. pubs.rsc.org [pubs.rsc.org]
addressing matrix effects in the bioanalysis of 1'-Naphthoyl-2-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 1'-Naphthoyl-2-methylindole and related synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of 1'-Naphthoyl-2-methylindole?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix (e.g., plasma, urine, hair).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of LC-MS/MS-based quantification of 1'-Naphthoyl-2-methylindole.[1][2]
Q2: What are the common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biofluids are endogenous substances that are co-extracted with the analyte of interest. These include:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
-
Proteins: Residual proteins, even after precipitation, can interfere with ionization.
-
Other endogenous molecules: Lipids, sugars, and other small molecules can also contribute to matrix effects.
Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?
A3: Several methods can be used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This is a quantitative assessment. The response of an analyte spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects during the bioanalysis of 1'-Naphthoyl-2-methylindole.
Problem: Poor reproducibility, accuracy, or sensitivity in analyte quantification.
This is a common indication of unaddressed matrix effects. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent quantification.
Problem: Significant ion suppression is observed.
When a consistent drop in signal is detected, the following decision tree can guide the mitigation strategy.
Caption: Decision tree for mitigating ion suppression.
Data on Sample Preparation Method Performance
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of typical recovery and matrix effect data for different techniques used in the analysis of synthetic cannabinoids in biological matrices.
Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoids in Urine
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | >90% | Highly Variable (can be >50% suppression) | Simple, fast, low cost | High matrix effects, potential for instrument contamination |
| Protein Precipitation (PPT) | 85-110% | Variable (20-40% suppression) | Simple, removes proteins effectively | Does not effectively remove phospholipids |
| Liquid-Liquid Extraction (LLE) | 70-95% | 10-30% suppression | Good for removing polar interferences | Can be labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | 80-115% | <15% suppression | High selectivity, effective removal of interferences | More complex, higher cost |
Data synthesized from multiple sources for illustrative purposes.[2][3][4]
Table 2: LC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Typical Setting |
| Column | C18 or PFP (Pentafluorophenyl) reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid |
| Gradient | Optimized to separate the analyte from the void volume and major matrix components |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
These are general parameters and should be optimized for the specific instrument and analyte.[5]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 1'-Naphthoyl-2-methylindole from Human Plasma
This protocol is designed for the effective removal of phospholipids and other interfering substances from plasma samples.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an appropriate volume of an internal standard solution (preferably a stable isotope-labeled version of the analyte).
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove moderately polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 1'-Naphthoyl-2-methylindole from Urine
This protocol is a simpler alternative for cleaner matrices like urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate volume of an internal standard.
-
Add 100 µL of 1 M NaOH to adjust the pH.
-
-
Extraction:
-
Add 3 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects, leading to more accurate and reliable bioanalytical data for 1'-Naphthoyl-2-methylindole and related compounds.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry [mdpi.com]
- 5. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1'-Naphthoyl-2-methylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1'-Naphthoyl-2-methylindole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1'-Naphthoyl-2-methylindole via common techniques such as column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: Poor Separation of the Desired Compound from Impurities
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Question: My column chromatography is not effectively separating 1'-Naphthoyl-2-methylindole from its impurities. What can I do?
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Answer:
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Optimize the Mobile Phase: The polarity of the eluent is critical. For non-polar compounds like 1'-Naphthoyl-2-methylindole, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). If you are observing poor separation, try decreasing the polarity by reducing the percentage of ethyl acetate. A starting point for optimization is a 95:5 (v/v) mixture of hexane and ethyl acetate. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
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Check the Stationary Phase: Ensure you are using an appropriate stationary phase. Silica (B1680970) gel is the most common choice for this type of compound. The particle size of the silica gel can also affect resolution; a smaller particle size generally provides better separation but may require higher pressure.
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Sample Loading: Overloading the column is a common cause of poor separation. Ensure the amount of crude material is appropriate for the size of your column. As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel. Dissolve the crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique can lead to better band sharpness and separation.
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Issue 2: The Compound is Tailing on the Column
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Question: The spots on my TLC plates are streaking, and the peaks from my column are broad. How can I prevent tailing?
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Answer:
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Acid/Base Interactions: Tailing can occur if your compound interacts too strongly with the stationary phase. Although 1'-Naphthoyl-2-methylindole is not strongly acidic or basic, some impurities might be. Adding a small amount of a modifier to your mobile phase, such as 0.1% triethylamine (B128534) for basic impurities or 0.1% acetic acid for acidic impurities, can help to improve peak shape.
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Compound Degradation: Indole (B1671886) derivatives can be sensitive to the acidic nature of silica gel. If you suspect your compound is degrading on the column, you can use deactivated silica gel (e.g., by treating it with a base like triethylamine) or switch to a different stationary phase like alumina.
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Recrystallization Troubleshooting
Issue 1: Oiling Out Instead of Crystallizing
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Question: When I try to recrystallize my crude 1'-Naphthoyl-2-methylindole, it forms an oil instead of crystals. What should I do?
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Answer:
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Re-dissolve and Cool Slowly: "Oiling out" often happens when the solution is supersaturated or cools too quickly. Try heating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool much more slowly. Insulating the flask can promote gradual cooling.
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Change the Solvent System: The chosen solvent may not be ideal. If a single solvent is causing oiling, a mixed-solvent system might be more effective. Dissolve the compound in a "good" solvent (one in which it is very soluble) at an elevated temperature, and then slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. For compounds like 1'-Naphthoyl-2-methylindole, solvent systems like ethanol/water or acetone/hexane could be effective.
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Issue 2: Low or No Crystal Yield
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Question: I am getting a very low yield, or no crystals at all, after recrystallization. What are the possible causes?
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Answer:
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Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. If you suspect this is the case, you can evaporate some of the solvent and try to crystallize the compound again.
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Induce Crystallization: If the solution is supersaturated, crystallization may need to be induced. You can do this by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.
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Check Solubility at Low Temperature: The ideal recrystallization solvent should have poor solubility for your compound at low temperatures. If your compound is still significantly soluble in the cold solvent, you will lose a substantial amount of product in the mother liquor. You may need to screen for a different solvent.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities in crude 1'-Naphthoyl-2-methylindole?
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A1: Impurities often arise from the synthesis process. If prepared via Friedel-Crafts acylation of 2-methylindole (B41428) with 1-naphthoyl chloride, potential impurities include unreacted 2-methylindole, 1-naphthoic acid (from hydrolysis of the acyl chloride), and potentially di-acylated products or isomers, although acylation at the 3-position is generally preferred for indoles.
-
-
Q2: How can I monitor the purification process?
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A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of your column chromatography and to check the purity of your recrystallized product. Use a UV lamp to visualize the spots, as indole and naphthoyl groups are UV-active. A developing system of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v) on a silica gel TLC plate is a good starting point. Staining with a potassium permanganate (B83412) solution can also be used to visualize spots.
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Q3: What is the expected appearance of pure 1'-Naphthoyl-2-methylindole?
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A3: Pure 1'-Naphthoyl-2-methylindole is typically a crystalline solid.[1] The color can range from white to off-white or slightly yellowish.
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Q4: What are the solubility properties of 1'-Naphthoyl-2-methylindole?
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A4: It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in common recrystallization and chromatography solvents should be tested experimentally.
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Data Presentation
Table 1: Comparison of Purification Techniques for Naphthoylindoles (Representative Data)
| Parameter | Column Chromatography | Recrystallization |
| Stationary/Solvent System | Silica gel with Hexane/Ethyl Acetate | Ethanol/Water or Acetone/Hexane |
| Typical Yield | 60-80% | 50-70% |
| Purity (Post-Purification) | >98% (by HPLC) | >97% (by HPLC) |
| Throughput | Lower, suitable for smaller scales | Higher, can be scaled up |
| Solvent Consumption | High | Moderate to Low |
| Primary Impurity Removal | Effective for a wide range of polarities | Best for removing impurities with different solubility profiles |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size.
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Prepare a slurry of silica gel in hexane.
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Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
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Sample Loading:
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Dissolve the crude 1'-Naphthoyl-2-methylindole in a minimal amount of dichloromethane (B109758) or the eluent.
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In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add this powder to the top of the packed column.
-
-
Elution:
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Begin eluting with a non-polar mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.
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Collect fractions and monitor the separation by TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate).
-
-
Isolation:
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Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1'-Naphthoyl-2-methylindole.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
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Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
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Place the crude 1'-Naphthoyl-2-methylindole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
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If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: Recrystallization Workflow for 1'-Naphthoyl-2-methylindole.
Caption: Troubleshooting Decision Tree for Purification Issues.
References
Technical Support Center: Enhancing the Stability of 1'-Naphthoyl-2-methylindole for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 1'-Naphthoyl-2-methylindole for reliable and reproducible long-term studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Solution | Degradation due to hydrolysis, oxidation, or photolysis. | Prepare fresh solutions before each experiment. If storage is necessary, store at -20°C or -80°C in small, single-use aliquots. Protect from light by using amber vials or wrapping containers in aluminum foil. Consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize oxidation. |
| Precipitate Formation in Aqueous Buffers | Low aqueous solubility of 1'-Naphthoyl-2-methylindole. | The solubility of 1'-Naphthoyl-2-methylindole is low in aqueous buffers.[1][2] For stock solutions, use organic solvents like DMSO or DMF.[1][2] When diluting into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that causes precipitation. Sonication may aid in dissolution. |
| Inconsistent Results Between Experiments | Inconsistent storage and handling of the compound. Degradation of stock solutions. | Implement a strict protocol for the storage and handling of 1'-Naphthoyl-2-methylindole. Always store the solid compound at -20°C.[1][2] For solutions, aliquot and freeze immediately after preparation. Avoid repeated freeze-thaw cycles.[3] |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. Ensure the analytical method is stability-indicating. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid 1'-Naphthoyl-2-methylindole?
For long-term stability, solid 1'-Naphthoyl-2-methylindole should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, the compound is reported to be stable for at least five years.[1]
2. How should I prepare and store solutions of 1'-Naphthoyl-2-methylindole?
It is highly recommended to prepare solutions fresh for each experiment. If you must store solutions, use a high-quality, anhydrous solvent such as DMSO or DMF to prepare a concentrated stock.[1][2] Divide the stock solution into small, single-use aliquots in amber glass vials and store at -80°C. Before sealing the vials, you can purge the headspace with an inert gas like argon to displace oxygen. Avoid repeated freeze-thaw cycles.
3. What are the likely degradation pathways for 1'-Naphthoyl-2-methylindole?
While specific degradation pathways for 1'-Naphthoyl-2-methylindole are not extensively documented in the literature, indole (B1671886) derivatives, in general, are susceptible to:
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Oxidation: The indole ring can be oxidized, particularly at the 2 and 3 positions. The presence of the methyl group at the 2-position may offer some steric hindrance, but oxidation can still occur.
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Hydrolysis: The amide linkage between the naphthoyl group and the indole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
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Photodegradation: Aromatic compounds, including indoles and naphthalenes, can be sensitive to light, especially UV radiation.[4][5] This can lead to complex degradation pathways.
4. How can I assess the stability of my 1'-Naphthoyl-2-methylindole sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is considered stability-indicating if it can resolve the intact compound from all the formed degradation products.
5. Are there any additives I can use to enhance the stability of 1'-Naphthoyl-2-methylindole in solution?
For research purposes, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to solutions could potentially mitigate oxidative degradation. However, the compatibility of these additives with the specific experimental system must be verified, as they could interfere with the assay. For in vitro and in vivo studies, the use of such additives should be carefully considered and validated.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study and a long-term stability study to illustrate how such data should be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for 1'-Naphthoyl-2-methylindole.
Table 1: Hypothetical Forced Degradation of 1'-Naphthoyl-2-methylindole
| Stress Condition | Duration | % Assay of 1'-Naphthoyl-2-methylindole | Total Degradation Products (%) |
| 0.1 M HCl | 24 hours | 98.5 | 1.5 |
| 0.1 M NaOH | 24 hours | 95.2 | 4.8 |
| 10% H₂O₂ | 24 hours | 88.7 | 11.3 |
| Heat (80°C) | 48 hours | 99.1 | 0.9 |
| Light (ICH Q1B) | 1.2 million lux hours | 92.4 | 7.6 |
Table 2: Hypothetical Long-Term Stability of 1'-Naphthoyl-2-methylindole (Solid) at -20°C
| Time Point | % Assay | Appearance |
| 0 Months | 99.8 | White crystalline solid |
| 6 Months | 99.7 | No change |
| 12 Months | 99.8 | No change |
| 24 Months | 99.6 | No change |
| 36 Months | 99.5 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1'-Naphthoyl-2-methylindole in acetonitrile (B52724).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of 1'-Naphthoyl-2-methylindole in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photostability Testing: Expose a solid sample of 1'-Naphthoyl-2-methylindole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4][5] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples with that of a control sample (stock solution diluted with an equal volume of water or acetonitrile).
Protocol 2: Long-Term Stability Study (Solution)
Objective: To determine the shelf-life of 1'-Naphthoyl-2-methylindole solutions under specified storage conditions.
Methodology:
-
Solution Preparation: Prepare a 10 mM stock solution of 1'-Naphthoyl-2-methylindole in DMSO.
-
Aliquoting and Storage: Dispense 100 µL aliquots of the stock solution into amber glass vials. Purge the headspace with argon, seal tightly, and store at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Points: Designate time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, retrieve three vials from each storage condition. Allow them to come to room temperature. Dilute the samples to an appropriate concentration with mobile phase and analyze immediately by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the initial concentration of 1'-Naphthoyl-2-methylindole remaining at each time point. The shelf-life is the time at which the concentration drops below a predetermined threshold (e.g., 90% of the initial concentration).
Visualizations
Caption: Experimental workflow for assessing the stability of 1'-Naphthoyl-2-methylindole.
Caption: Potential degradation pathways for 1'-Naphthoyl-2-methylindole under stress conditions.
References
Technical Support Center: Identification of 1'-Naphthoyl-2-methylindole Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 1'-Naphthoyl-2-methylindole (also known as JWH-015) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 1'-Naphthoyl-2-methylindole (JWH-015)?
A1: The primary metabolic pathways for 1'-Naphthoyl-2-methylindole (JWH-015) are Phase I reactions, specifically hydroxylation and N-dealkylation. Epoxidation of the naphthalene (B1677914) ring has also been reported as a metabolic route. These reactions result in a large number of structurally similar metabolites.
Q2: How many metabolites of JWH-015 have been identified?
A2: In vitro studies using human liver microsomes have identified up to 22 distinct metabolites of JWH-015. These include products of monohydroxylation on the naphthalene ring, indole (B1671886) ring, or the N-alkyl group, as well as di- and tri-hydroxylated metabolites, and N-dealkylated metabolites.
Q3: Why is it challenging to differentiate between the various metabolites of JWH-015?
A3: The primary challenge lies in the extensive formation of isomeric metabolites. Hydroxylation can occur at multiple positions on the aromatic rings and the alkyl chain, leading to a large number of isomers with the same mass-to-charge ratio (m/z). These isomers often exhibit similar chromatographic retention times and fragmentation patterns in mass spectrometry, making their individual identification and quantification difficult.
Q4: Are there any commercially available reference standards for JWH-015 metabolites?
A4: The availability of certified reference standards for all potential metabolites of JWH-015 is limited. This lack of standards poses a significant challenge for the definitive identification and accurate quantification of each metabolite. Researchers often have to rely on derivatization or advanced analytical techniques to tentatively identify isomers.
Q5: What are the most common analytical techniques used for the identification of JWH-015 metabolites?
A5: The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements to aid in the identification of unknown metabolites.
Troubleshooting Guides
Issue 1: Co-elution of Isomeric Metabolites in LC-MS/MS Analysis
Problem: Multiple hydroxylated metabolites of JWH-015 are co-eluting, making it impossible to distinguish and quantify them individually.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the LC gradient. Increase the gradient time or use a shallower gradient to improve the separation of closely eluting peaks. Experiment with different mobile phase compositions and additives. |
| Incorrect Column Chemistry | Select a column with a different stationary phase chemistry. For example, if a standard C18 column is being used, try a phenyl-hexyl or a pentafluorophenyl (PFP) column to exploit different separation mechanisms. |
| Suboptimal Temperature | Adjust the column temperature. Sometimes, a change in temperature can alter the selectivity and improve the resolution of isomeric compounds. |
Issue 2: Low Signal Intensity or Poor Sensitivity for Metabolites
Problem: The signal intensity for some expected metabolites is very low, close to the limit of detection (LOD).
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects (Ion Suppression) | Matrix effects from the biological sample (e.g., urine, plasma) can suppress the ionization of the target analytes. Improve sample preparation by using a more effective extraction method like solid-phase extraction (SPE) instead of a simple protein precipitation. Diluting the sample can also sometimes mitigate matrix effects. |
| Suboptimal MS Parameters | Optimize the mass spectrometer source parameters, such as spray voltage, gas temperatures, and nebulizer pressure, for the specific metabolites of interest. Also, optimize the collision energy for each metabolite to achieve the best fragmentation and signal intensity. |
| Inefficient Ionization | Experiment with different ionization sources if available (e.g., Atmospheric Pressure Chemical Ionization - APCI) as some metabolites may ionize more efficiently with a different technique. |
Issue 3: Difficulty in Differentiating Positional Isomers by MS/MS Fragmentation
Problem: The MS/MS fragmentation patterns of several hydroxylated isomers are nearly identical, preventing their unambiguous identification.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Fragmentation Pathways | Employ advanced MS techniques such as ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape in the gas phase, providing an additional dimension of separation for isomers. |
| Lack of Diagnostic Fragment Ions | Chemical derivatization can be used to introduce a unique functional group to a specific isomer, leading to a different fragmentation pattern. For example, derivatizing a specific hydroxyl group can help differentiate it from other positional isomers. |
| Insufficient Collision Energy | Perform a collision energy optimization study. Varying the collision energy can sometimes reveal subtle differences in the fragmentation patterns of isomers. |
Experimental Protocols
In Vitro Metabolism of 1'-Naphthoyl-2-methylindole using Human Liver Microsomes (HLM)
This protocol describes a general procedure for the in vitro metabolism of JWH-015 to generate its metabolites for subsequent analysis.
Materials:
-
1'-Naphthoyl-2-methylindole (JWH-015)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for reaction termination
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of JWH-015 in a suitable organic solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the JWH-015 stock solution to the pre-incubated mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Collect the supernatant for LC-MS/MS or GC-MS analysis.
Sample Preparation of Urine for LC-MS/MS Analysis
This protocol outlines a solid-phase extraction (SPE) method for cleaning up urine samples prior to the analysis of JWH-015 metabolites.
Materials:
-
Urine sample
-
Internal standard (IS) solution (e.g., a deuterated analog if available)
-
β-glucuronidase (if analyzing for conjugated metabolites)
-
Phosphate buffer (pH 7.0)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile, and other necessary solvents for SPE
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of urine, add the internal standard.
-
If analyzing for glucuronidated metabolites, add β-glucuronidase and incubate according to the manufacturer's instructions.
-
Add phosphate buffer to the sample.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a weak organic solvent to remove interferences.
-
Elute the metabolites with a suitable elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Common Phase I Metabolites of 1'-Naphthoyl-2-methylindole (JWH-015) Identified in in vitro Studies
| Metabolite Class | Specific Metabolites (Examples) |
| Monohydroxylated | Hydroxylation on the naphthalene ring, indole ring, or N-propyl group. |
| Dihydroxylated | Dihydroxylation on the naphthalene or indole ring; combination of monohydroxylation on different moieties. |
| Trihydroxylated | Multiple hydroxylations on the molecule. |
| N-dealkylated | Cleavage of the N-propyl group. |
| N-dealkylated & Hydroxylated | Combination of N-dealkylation and hydroxylation. |
| Dehydrogenated | Formation of a double bond after hydroxylation. |
Visualizations
Caption: Experimental workflow for the identification of JWH-015 metabolites in urine.
Caption: Primary metabolic pathways of 1'-Naphthoyl-2-methylindole (JWH-015).
Technical Support Center: Chiral Separation of 1'-Naphthoyl-2-methylindole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of chiral separation of 1'-Naphthoyl-2-methylindole isomers. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for the separation of 1'-Naphthoyl-2-methylindole isomers?
A1: Polysaccharide-based CSPs are highly recommended for the chiral separation of N-aroylindole compounds. Specifically, columns with amylose (B160209) or cellulose (B213188) derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) coatings, have shown excellent selectivity for structurally similar synthetic cannabinoids.[1] It is advisable to screen both amylose- and cellulose-based columns to determine the optimal stationary phase for your specific isomers.
Q2: What are the typical mobile phase compositions for this type of chiral separation?
A2: For reversed-phase HPLC, a common mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1] Isocratic elution is often preferred for chiral separations to ensure robust and reproducible results. The addition of a small percentage of an acidic modifier, such as 0.1% formic acid, can improve peak shape and selectivity, though its effect should be empirically tested as it may not always be beneficial.[1]
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing in chiral chromatography can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can lead to tailing. Using a highly deactivated (end-capped) column can minimize this. Adjusting the mobile phase pH with a suitable additive might also be necessary.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, especially with aggressive mobile phases.[2] A column regeneration procedure may be necessary.
Q4: I am observing split peaks. What could be the issue?
A4: Peak splitting can be a frustrating issue. Here are some potential causes:
-
Co-elution of Similar Compounds: It's possible that you have two closely eluting compounds rather than a single analyte. To test this, try a smaller injection volume; if two distinct peaks begin to resolve, this is likely the cause.[3]
-
Blocked Column Frit: A partially blocked inlet frit can distort the sample band, leading to split peaks for all analytes in the chromatogram.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the mobile phase.
Q5: How can I improve the resolution between the enantiomers?
A5: Improving resolution (Rs) is a key aspect of method refinement. Consider the following:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous phase. Small changes can have a significant impact on selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity and improve resolution.
-
Adjust Temperature: Lowering the column temperature can sometimes increase the interaction between the analyte and the CSP, leading to better resolution, although this may also increase analysis time and backpressure.
-
Mobile Phase Additives: For basic or acidic analytes, the addition of a corresponding basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive can improve peak shape and resolution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Separation | Inappropriate chiral stationary phase. | Screen a different type of CSP (e.g., if using cellulose-based, try an amylose-based column). |
| Incompatible mobile phase. | Try a different organic modifier (e.g., switch from methanol to acetonitrile). | |
| Poor Resolution (Rs < 1.5) | Mobile phase composition is not optimal. | Adjust the percentage of the organic modifier in the mobile phase. |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration. | |
| Column temperature is too high. | Decrease the column temperature in increments of 5°C. | |
| Peak Tailing | Secondary silanol (B1196071) interactions. | Add a competing base (e.g., 0.1% diethylamine (B46881) for a basic analyte) or acid to the mobile phase. |
| Column overload. | Reduce the sample concentration and/or injection volume. | |
| Column contamination. | Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[2] | |
| Peak Splitting | Sample solvent mismatch. | Dissolve the sample in the mobile phase. |
| Blocked column inlet frit. | Reverse and flush the column. If the problem persists, replace the frit or the column.[3] | |
| Co-eluting species. | Optimize the mobile phase to separate the two compounds or use a column with higher efficiency. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Increase the equilibration time between injections, especially after a gradient run. |
| Mobile phase instability. | Prepare fresh mobile phase daily. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Recommended Starting Protocol for Chiral Separation of 1'-Naphthoyl-2-methylindole Isomers
This protocol is a starting point based on methods developed for structurally related synthetic cannabinoids and should be optimized for your specific application.[1]
1. HPLC System and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Columns for Screening:
-
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
-
Lux® i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Column Dimensions: 3 µm, 2.1 x 150 mm
-
2. Mobile Phase and Elution:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic
-
Initial Screening Condition: 55:45 (A:B)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 228 nm
3. Sample Preparation:
-
Sample Solvent: Ethanol or a mixture of methanol and ethanol.
-
Sample Concentration: 1 mg/mL
-
Injection Volume: 1 µL
4. Method Optimization:
-
If separation is not achieved, vary the isocratic mobile phase composition from 40% to 60% acetonitrile in 5% increments.
-
If peak shape is poor, consider adding 0.1% formic acid to both mobile phase A and B.
-
Evaluate both the Amylose-1 and i-Cellulose-5 columns to determine which provides better selectivity.
Quantitative Data Summary
The following table presents expected performance metrics based on the separation of similar synthetic cannabinoid enantiomers.[1][2] Actual results for 1'-Naphthoyl-2-methylindole may vary and require method optimization.
| Parameter | Expected Value | Notes |
| Resolution (Rs) | ≥ 1.5 | A resolution of 1.5 indicates baseline separation. Optimized methods for similar compounds have achieved Rs values ≥ 1.99.[2] |
| Tailing Factor (Tf) | 0.9 - 1.5 | Values outside this range may indicate a need for method optimization to improve peak symmetry. |
| Theoretical Plates (N) | > 5000 | Higher values indicate better column efficiency. |
Visualizations
Caption: Experimental workflow for chiral separation method development.
Caption: Troubleshooting logic for chiral HPLC method refinement.
References
- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Assays for 1'-Naphthoyl-2-methylindole
Welcome to the technical support center for the analysis of 1'-Naphthoyl-2-methylindole and related synthetic cannabinoids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you increase the sensitivity and robustness of your analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting 1'-Naphthoyl-2-methylindole?
A1: The primary methods for the detection and quantification of 1'-Naphthoyl-2-methylindole and other synthetic cannabinoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Immunoassays are also used for initial screening purposes, though they may have limitations in specificity and sensitivity for novel analogs.[3]
Q2: Why am I experiencing low sensitivity in my assay?
A2: Low sensitivity in analytical assays for 1'-Naphthoyl-2-methylindole can stem from several factors. These include inefficient sample extraction and cleanup, suboptimal instrument parameters, matrix effects causing ion suppression, and analyte loss during sample preparation.[4][5] Addressing each of these potential issues systematically can help improve your assay's performance.
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression or enhancement, affecting the accuracy and sensitivity of your results. To minimize matrix effects, you can employ more effective sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering substances.[4][7] Additionally, optimizing chromatographic separation to resolve the analyte from matrix components and using a stable isotope-labeled internal standard can help compensate for these effects.[6]
Q4: How can I prevent sample carryover in my LC-MS/MS system?
A4: Sample carryover, where residual analyte from a previous injection appears in subsequent runs, can lead to false positives. To prevent this, it is crucial to use a robust wash protocol for the autosampler and injection port between samples. Injecting blank solvent samples after high-concentration samples can help ensure the system is clean.[4]
Q5: What is the importance of derivatization in GC-MS analysis of cannabinoids?
A5: Derivatization is a technique used in GC-MS to improve the chromatographic properties and thermal stability of analytes. For cannabinoids, which can be thermally labile, derivatization can prevent degradation in the hot injector port and improve peak shape, leading to better sensitivity and reproducibility.[8][9]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in LC-MS/MS Analysis
Symptoms:
-
Difficulty in distinguishing the analyte peak from the baseline noise.
-
Poor peak shape and low peak intensity.
-
Inconsistent detection at low concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ionization | Optimize MS source parameters such as spray voltage, gas temperatures, and nebulizer pressure. Ensure the mobile phase composition is suitable for efficient ionization (e.g., using additives like formic acid or ammonium (B1175870) formate (B1220265) for positive mode).[4] |
| Matrix-Induced Ion Suppression | Implement a more rigorous sample cleanup method, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[4][7] Diluting the sample can also reduce matrix effects, provided the analyte concentration remains above the detection limit.[10] |
| Suboptimal Fragmentation | Optimize the collision energy for the specific MRM transitions of 1'-Naphthoyl-2-methylindole to ensure maximum fragment ion intensity. |
| Analyte Degradation | Ensure proper storage and handling of samples and standards to prevent degradation. Use fresh solvents and reagents. |
| Contaminated LC-MS System | Clean the ion source, transfer capillary, and other components of the MS system as part of routine maintenance to reduce background noise.[4] |
Issue 2: Poor Recovery and Reproducibility in Sample Preparation
Symptoms:
-
Low and inconsistent recovery of the analyte across different samples.
-
High variability in replicate measurements.
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Extraction Technique | Evaluate different extraction methods such as Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), or Solid Phase Extraction (SPE). Optimize the choice of extraction solvent and pH to ensure efficient recovery of 1'-Naphthoyl-2-methylindole.[11] |
| Analyte Adsorption | Synthetic cannabinoids can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can minimize this issue. Adding a small amount of organic solvent to the sample matrix can also help. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume to ensure complete recovery of the analyte from the SPE sorbent. Test different elution solvents with varying polarities. |
| Sample Evaporation Issues | If an evaporation step is used, ensure it is not too harsh, as this can lead to the loss of volatile analytes. Evaporate under a gentle stream of nitrogen at a controlled temperature. |
| Inconsistent Sample Handling | Ensure all samples are treated identically throughout the preparation process. Use calibrated pipettes and maintain consistent timing for each step. |
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and limits of quantification (LOQ) for synthetic cannabinoids in various matrices, providing a benchmark for assay sensitivity.
| Analytical Method | Matrix | Analyte Class | LOD | LOQ |
| LC-MS/MS | Urine | Synthetic Cannabinoids | 0.03 - 1.52 ng/mL | - |
| LC-MS/MS | Urine | Synthetic Cannabinoids | 0.5 - 10 ng/mL | - |
| GC-MS | Herbal Material | Synthetic Cannabinoids | 0.5 - 1.0 mg/L | - |
| GC-MS/MS | Standard Solution | RCS-04 (a synthetic cannabinoid) | 0.5 pg (on-column) | - |
Note: LOD and LOQ values can vary significantly depending on the specific analyte, matrix, instrument, and method used.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Urine Samples
This protocol is designed for the extraction of 1'-Naphthoyl-2-methylindole and other synthetic cannabinoids from urine prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode polymeric sorbent)
-
Urine sample
-
β-glucuronidase solution
-
Phosphate (B84403) buffer (pH 6.0)
-
Acetonitrile
-
Elution solvent (e.g., 95:5 acetonitrile:methanol)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 2 mL of urine, add 1 mL of β-glucuronidase solution. Vortex and incubate at 60°C for 3 hours to deconjugate metabolites.[12]
-
pH Adjustment: Allow the sample to cool, then add 1 mL of phosphate buffer (pH 6.0).[12]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes to pellet any precipitates.[12]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 2: GC-MS Analysis of Herbal Material
This protocol outlines the general procedure for the analysis of 1'-Naphthoyl-2-methylindole in herbal products.
Materials:
-
Homogenized herbal sample
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction: Weigh approximately 10-15 mg of the homogenized herbal material and place it in a centrifuge tube. Add 1 mL of methanol.[13]
-
Sonication and Centrifugation: Sonicate the sample for 10 minutes, then centrifuge at 4°C and 18,000 x g for 10 minutes.[13]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a GC vial.[13]
-
GC-MS Analysis: Inject 1 µL of the filtered extract into the GC-MS system.
-
Data Analysis: Identify 1'-Naphthoyl-2-methylindole by comparing the retention time and mass spectrum to a certified reference standard.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the analysis of 1'-Naphthoyl-2-methylindole.
Caption: General experimental workflow for the analysis of 1'-Naphthoyl-2-methylindole.
Caption: Troubleshooting guide for low sensitivity in analytical assays.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. open.bu.edu [open.bu.edu]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1'-Naphthoyl-2-methylindole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1'-Naphthoyl-2-methylindole, a precursor in the synthesis of several synthetic cannabinoids, including JWH-007.[1] The validation of these analytical methods is crucial for ensuring the accuracy and reliability of results in forensic analysis, clinical toxicology, and pharmaceutical research. This document outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline and compares the performance of common analytical techniques.[2][3][4]
The primary analytical methods for the detection and quantification of synthetic cannabinoids and their precursors are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] Both techniques offer high sensitivity and selectivity, which are essential for the analysis of trace amounts of these compounds in complex matrices such as biological fluids and seized materials.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of hypothetical, yet representative, GC-MS and LC-MS/MS methods for the quantification of 1'-Naphthoyl-2-methylindole, based on typical validation data reported in the literature for similar compounds.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | GC-MS Method | LC-MS/MS Method | ICH Q2(R1) Guideline/Acceptance Criteria |
| Specificity | High (demonstrated by mass spectral library matching) | Very High (demonstrated by specific MRM transitions) | The method should unequivocally assess the analyte in the presence of impurities, degradation products, or matrix components.[4] |
| Linearity (r²) | > 0.995 | > 0.998 | A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure.[4] |
| Range | 1 - 500 ng/mL | 0.5 - 200 ng/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[4] |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.1% - 102.3% | The closeness of agreement between the value found and an accepted reference value. Typically within 80-120%.[4] |
| Precision (% RSD) | |||
| - Repeatability | < 5% | < 3% | Precision under the same operating conditions over a short interval of time.[4] |
| - Intermediate Precision | < 8% | < 6% | Precision within-laboratory variations: different days, different analysts, different equipment, etc.[4] |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] |
Table 2: Summary of Typical Method Conditions
| Parameter | GC-MS Method | LC-MS/MS Method |
| Sample Preparation | Liquid-liquid extraction, derivatization (silylation) may be required[8] | Liquid-liquid or solid-phase extraction |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection | Full Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an analytical method. Below are generalized experimental protocols for the quantification of 1'-Naphthoyl-2-methylindole.
1. GC-MS Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., serum, urine), add an internal standard.
-
Add 2 mL of a suitable extraction solvent (e.g., n-hexane:ethyl acetate (B1210297), 9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization with a silylating agent may be performed at this stage to improve chromatographic performance.[8]
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1'-Naphthoyl-2-methylindole and the internal standard.
-
2. LC-MS/MS Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the sample (e.g., blood), add an internal standard and 0.2 mL of a buffer solution.[9]
-
Add 1 mL of an extraction solvent (e.g., 1-chlorobutane (B31608) with 10% isopropanol).[9]
-
Vortex for 5 minutes and centrifuge at 12,000 rpm for 1 minute.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.[9]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of (A) 10 mM ammonium (B1175870) acetate in water and (B) methanol.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for 1'-Naphthoyl-2-methylindole and the internal standard.
-
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of CB1 and CB2 Receptor Affinities in 1'-Naphthoyl-2-methylindole Analogs
The exploration of synthetic cannabinoids has revealed a diverse landscape of receptor affinities and selectivities, particularly within the 1'-Naphthoyl-2-methylindole family of compounds. These analogs, many of which were first synthesized by John W. Huffman and are thus designated with a "JWH" prefix, have been instrumental in elucidating the structure-activity relationships (SAR) of cannabinoid receptors CB1 and CB2. This guide provides a comparative overview of the binding affinities of several key 1'-Naphthoyl-2-methylindole analogs for these two receptor subtypes, supported by experimental data and methodologies.
The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the periphery and immune cells, playing a role in inflammatory and immune responses.[1][2] The development of ligands with high affinity and selectivity for one receptor over the other is a key objective in drug discovery to target specific therapeutic outcomes while minimizing unwanted side effects.
Comparative Binding Affinity Data
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will displace 50% of a radiolabeled ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for several 1'-Naphthoyl-2-methylindole analogs at human CB1 and CB2 receptors.
| Compound | CB1 Affinity (Kᵢ, nM) | CB2 Affinity (Kᵢ, nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| JWH-007 | 9.5[3] | 2.9[3] | 3.28 |
| JWH-015 (1-propyl analog) | 164 ± 22[1] | 13.8 ± 4.6[1] | 11.88 |
| JWH-120 (4-methyl-1-naphthoyl) | 42 ± 1 | 1.3 ± 0.1 | 32.31 |
| JWH-151 (6-methoxy-1-naphthoyl) | 181 ± 14 | 1.7 ± 0.2 | 106.47 |
| JWH-267 (2-methoxy-1-naphthoyl) | 196 ± 12 | 1.8 ± 0.2 | 108.89 |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The selectivity ratio is calculated as Kᵢ (CB1) / Kᵢ (CB2); a value greater than 1 indicates selectivity for the CB2 receptor.
From the data, it is evident that substitutions on the naphthoyl ring and alterations to the N-alkyl chain significantly influence both affinity and selectivity. For instance, JWH-007, with an N-pentyl chain, binds potently to both receptors but shows slight preference for CB2.[3] In contrast, JWH-015, which has a shorter N-propyl chain, exhibits a notable increase in selectivity for the CB2 receptor.[1] Further modifications, such as the addition of a methoxy (B1213986) group on the naphthoyl ring in JWH-151 and JWH-267, dramatically enhance CB2 selectivity.[4]
Experimental Protocols
The determination of cannabinoid receptor binding affinities for these analogs is predominantly achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methods used in the cited literature.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a JWH analog) for the CB1 and CB2 receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, typically [³H]CP-55,940.
-
Test Compounds: 1'-Naphthoyl-2-methylindole analogs dissolved in a suitable solvent like DMSO.
-
Binding Buffer: Typically composed of Tris-HCl, MgCl₂, CaCl₂, and bovine serum albumin (BSA) at a physiological pH.[5]
-
Washing Buffer: A buffer solution, often containing a higher salt concentration, to remove unbound radioligand.[6]
-
Instrumentation: A liquid scintillation counter to measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and homogenized. The protein concentration is determined to ensure consistency across assays.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand. The filter is then washed multiple times with ice-cold washing buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand displaced by the test compound is used to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
The following diagrams illustrate the key concepts and workflows relevant to the comparison of these cannabinoid receptor ligands.
Caption: Simplified signaling pathway of CB1/CB2 receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Logical relationship for comparing receptor affinities.
References
- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 1'-Naphthoyl-2-methylindole with Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 1'-Naphthoyl-2-methylindole, a synthetic cannabinoid, with cannabinoid immunoassays. The data presented is based on a study evaluating a homogeneous enzyme immunoassay for the detection of synthetic cannabinoids in urine. This information is crucial for researchers and clinicians in interpreting immunoassay screening results for synthetic cannabinoid use.
Data Summary
The cross-reactivity of 1'-Naphthoyl-2-methylindole, also known as JWH-007, was evaluated as part of a larger study on 74 synthetic cannabinoid compounds. The following table summarizes the quantitative data for JWH-007.
| Compound Name | Alternative Name | Concentration Tested (µg/L) | Measured Concentration (µg/L) | Cross-Reactivity (%) | Classification |
| 1'-Naphthoyl-2-methylindole | JWH-007 | 500 | <5 | <1 | Low Cross-Reactivity |
Experimental Protocols
The data presented above was obtained using a specific homogeneous enzyme immunoassay (HEIA). The following is a detailed methodology for the key experiments cited.
Homogeneous Enzyme Immunoassay (HEIA)
The HEIA technique is based on the competitive binding principle between an antibody, a drug, and a drug-enzyme conjugate. In the absence of the target drug in a sample, the drug-enzyme conjugate binds to the antibody, leading to a measurable enzyme activity. When the target drug is present in the sample, it competes with the drug-enzyme conjugate for the limited antibody binding sites. This competition results in a decrease in enzyme activity, which is proportional to the concentration of the drug in the sample.
-
Assay Kit: The study utilized the Immunalysis HEIA K2 Spice kit.[1]
-
Calibration: The assay was calibrated using a three-point calibration (0, 10, and 20 µg/L) with calibrators prepared in synthetic urine.
-
Cross-Reactivity Evaluation: To assess cross-reactivity, drug-free urine was fortified with methanolic stock solutions of various synthetic cannabinoid compounds, including JWH-007, at low (10 µg/L) and high (500 µg/L) concentrations.[1] The percent cross-reactivity was calculated based on the measured concentration relative to the known concentration of the tested compound that produces a response equivalent to the calibrator (JWH-018 N-pentanoic acid metabolite).
Visualizations
Competitive Immunoassay Workflow
The following diagram illustrates the general workflow of a competitive immunoassay, the underlying principle of the HEIA used in the cited study.
Caption: Workflow of a competitive immunoassay.
Signaling Pathway in Competitive Immunoassay
The following diagram illustrates the logical relationship in the signaling pathway of a competitive immunoassay. An increase in the analyte concentration leads to a decrease in the final measured signal.
Caption: Inverse relationship between analyte and signal.
References
A Comparative Guide to the Structure-Activity Relationship of Naphthoylindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of various naphthoylindoles, a prominent class of synthetic cannabinoid receptor agonists. The information presented herein, supported by experimental data, is intended to aid researchers in understanding the nuanced interactions of these compounds with cannabinoid receptors CB1 and CB2, and to inform the design of novel ligands with desired potency and selectivity.
Comparative Analysis of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of several key naphthoylindole derivatives at human cannabinoid receptors CB1 and CB2. These compounds, including the widely recognized JWH-018 and its analogs, illustrate the impact of structural modifications on receptor interaction.
| Compound | R1 (Indole N1-position) | R2 (Indole C2-position) | R3 (Naphthoyl C4-position) | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1 Emax (%) | CB2 Emax (%) | CB1/CB2 Selectivity |
| JWH-018 | n-pentyl | H | H | 9.00 | 2.94 | 102 | 133 | 100 | 100 | 3.06 (CB2) |
| JWH-073 | n-butyl | H | H | 8.9 | 38 | - | - | - | - | 4.27 (CB1) |
| JWH-122 | n-pentyl | H | 4-methyl | 0.69 | 1.2 | - | - | - | - | 1.74 (CB2) |
| AM-2201 | 5-fluoropentyl | H | H | 1.0 | 2.6 | 23.5 | - | 98.8 | - | 2.6 (CB2) |
| JWH-120 | n-propyl | H | 4-methyl | 14 | 0.46 | - | - | - | - | 30.4 (CB2) |
| JWH-151 | n-propyl | methyl | 6-methoxy | - | - | - | - | - | Full Agonist | High CB2 selectivity |
| JWH-210 | n-pentyl | H | 4-ethyl | 0.46 | 0.69 | - | - | - | - | 1.5 (CB2) |
| JWH-267 | n-pentyl | H | 2-methoxy | - | - | - | Partial Agonist | - | Partial Agonist | High CB2 selectivity |
Data compiled from multiple sources.[1][2][3][4][5] Note: "-" indicates data not available in the cited sources. Emax values are often expressed relative to a standard full agonist like CP55940.
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of naphthoylindoles:
-
N-Alkyl Chain Length: The length of the alkyl chain at the N1 position of the indole (B1671886) ring significantly influences CB1 and CB2 receptor affinity. A pentyl chain, as seen in JWH-018, JWH-122, and JWH-210, generally confers high affinity for both receptors.[6][7] Shorter chains, such as the propyl group in JWH-120, can lead to increased CB2 selectivity.[1]
-
Substitution on the Naphthoyl Ring: Modifications to the naphthoyl moiety have a profound impact on receptor affinity and selectivity.
-
4-Alkyl Substitution: Small alkyl groups at the 4-position of the naphthoyl ring, such as methyl (JWH-122) or ethyl (JWH-210), can enhance CB1 affinity.[8]
-
Methoxy (B1213986) Substitution: The position of a methoxy group on the naphthoyl ring is critical. A 2- or 6-methoxy group tends to decrease CB1 affinity while having a lesser effect on CB2 affinity, leading to CB2-selective compounds like JWH-151 and JWH-267.[1][8]
-
-
Indole Ring Substitution:
-
2-Methyl Substitution: The addition of a methyl group at the C2 position of the indole ring, as in JWH-151, can decrease CB1 affinity and contribute to CB2 selectivity.[1]
-
-
Halogenation: Fluorination of the N-alkyl chain, as in AM-2201, can maintain high CB1 affinity.[3][6] Halogenation at other positions can also significantly alter potency and affinity.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are representative protocols for key experiments cited in the SAR studies of naphthoylindoles.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
Test compounds (naphthoylindoles).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[9]
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[9]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).[9][10]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold washing buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assay: [35S]GTPγS Binding
This assay measures the functional activation of G-protein coupled receptors, such as CB1 and CB2, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Test compounds (naphthoylindoles).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding a solution containing [35S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).[11]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for SAR studies and the canonical signaling pathway activated by naphthoylindoles.
This guide provides a foundational understanding of the SAR of naphthoylindoles. Further research into the downstream signaling effects and in vivo pharmacology is essential for a complete characterization of these potent synthetic cannabinoids.
References
- 1. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Verifying the Molecular Structure of 1'-Naphthoyl-2-methylindole: A Comparative Guide to Analytical Confirmation Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 1'-Naphthoyl-2-methylindole, a precursor in the synthesis of several synthetic cannabinoids.[1] By leveraging a certified reference standard, researchers can ensure accurate identification and characterization of this compound. This document outlines the experimental protocols and presents comparative data for 1'-Naphthoyl-2-methylindole and a closely related analogue, JWH-007, to provide a thorough analytical framework.
Introduction
1'-Naphthoyl-2-methylindole, with the formal name (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone and CAS number 80749-33-3, is a key intermediate in the synthesis of various synthetic cannabinoids.[1] Its precise structural elucidation is paramount for regulatory compliance, quality control in manufacturing, and for its use in forensic and research applications. The use of a certified reference standard is the cornerstone of unequivocal structural confirmation. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in this process. For comparative purposes, data for JWH-007 ((2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone), the 1-pentyl analogue of the target compound, is also presented.[2][3]
Comparative Analytical Data
The following tables summarize the key analytical data for 1'-Naphthoyl-2-methylindole and its alternative, JWH-007. This data is essential for the positive identification and differentiation of these compounds.
Table 1: Physicochemical Properties
| Property | 1'-Naphthoyl-2-methylindole | JWH-007 |
| CAS Number | 80749-33-3[1] | 155471-10-6[2] |
| Molecular Formula | C₂₀H₁₅NO[1] | C₂₅H₂₅NO[2] |
| Molecular Weight | 285.34 g/mol [4] | 355.48 g/mol [5] |
| Formal Name | (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone[1] | (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone[2] |
Table 2: ¹H NMR Spectral Data (Predicted)
| Assignment | 1'-Naphthoyl-2-methylindole Chemical Shift (ppm) | JWH-007 Chemical Shift (ppm) |
| Indole-NH | ~8.1 | - |
| Naphthyl Protons | 7.3 - 8.4 (m) | 7.42 (T), 7.49 (T), 7.55 (D), 7.90 (D), 7.96 (D), 8.37 (D)[6] |
| Indole Protons | 7.0 - 7.6 (m) | 6.98 (M), 7.13 (M), 7.23 (M), 7.38 (D)[6] |
| 2-Methyl Protons | ~2.5 (s) | 2.20 (M)[6] |
| N-Pentyl Protons | - | 0.8-1.7 (m, 9H), 4.1 (t, 2H) |
Note: Predicted chemical shifts are based on typical values for similar structures. Experimental values from a certified reference standard are required for definitive assignment.
Table 3: Mass Spectrometry Data
| Parameter | 1'-Naphthoyl-2-methylindole | JWH-007 |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Ion [M]⁺ | m/z 285 | m/z 355 |
| Key Fragment Ions (m/z) | 155 (Naphthoyl cation), 130 (Indole fragment) | 214, 155 (Naphthoyl cation), 144 |
Note: Fragmentation patterns can be complex and are best compared against a spectral library or a reference standard analyzed under identical conditions. A downloadable GC-MS spectral database is available from Cayman Chemical.[1][2]
Table 4: HPLC Data
| Parameter | 1'-Naphthoyl-2-methylindole | JWH-007 |
| Column | C18 Reverse-Phase | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | Acetonitrile/Water Gradient |
| Detection | UV at ~220 nm and ~320 nm | UV at 219 nm and 320 nm[2] |
| Expected Retention Time | Shorter than JWH-007 | Longer than 1'-Naphthoyl-2-methylindole |
Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters. Co-injection with a reference standard is the most reliable method for peak identification.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of synthetic cannabinoids and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the confirmation of the molecular skeleton and substitution patterns.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 1'-Naphthoyl-2-methylindole reference standard and the test sample into separate NMR tubes.
-
Dissolve each sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the tubes until the samples are fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more (due to lower sensitivity)
-
Relaxation Delay: 2-5 seconds
Data Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts, splitting patterns, and integrals of the test sample spectrum with those of the reference standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule for confirmation of its elemental composition and substructures.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare stock solutions of the 1'-Naphthoyl-2-methylindole reference standard and the test sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.
-
Compare the retention time and the mass spectrum of the test sample with those of the reference standard.
-
The molecular ion peak and the characteristic fragmentation pattern should match.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample and to confirm its identity by comparing its retention time with that of a reference standard.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Sample Preparation:
-
Prepare stock solutions of the 1'-Naphthoyl-2-methylindole reference standard and the test sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare working solutions of approximately 100 µg/mL by diluting the stock solutions with the mobile phase.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelengths: 220 nm and 320 nm.
Data Analysis:
-
Analyze the reference standard and the test sample under the same HPLC conditions.
-
For identity confirmation, the retention time of the major peak in the test sample chromatogram should match that of the reference standard. A co-injection of the sample and standard should result in a single, symmetrical peak.
-
For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical confirmation process.
Caption: Experimental workflow for the structural confirmation of 1'-Naphthoyl-2-methylindole.
Conclusion
The structural confirmation of 1'-Naphthoyl-2-methylindole is reliably achieved through a multi-technique analytical approach that relies on the direct comparison of data from a test sample with that of a certified reference standard. NMR spectroscopy provides unambiguous evidence of the molecular structure, while mass spectrometry confirms the molecular weight and fragmentation pattern. HPLC is a powerful tool for assessing purity and confirming identity based on retention time. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently verify the structure of 1'-Naphthoyl-2-methylindole, ensuring the quality and integrity of their scientific work. The inclusion of data for the related compound JWH-007 further aids in the differentiation and characterization of this class of compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JWH-007 - Wikipedia [en.wikipedia.org]
- 4. 1'-Naphthoyl-2-methylindole | CymitQuimica [cymitquimica.com]
- 5. Jwh-007 | C25H25NO | CID 10360860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
A Guide to the Inter-Laboratory Comparison of 1'-Naphthoyl-2-methylindole (JWH-007) Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the measurement of 1'-Naphthoyl-2-methylindole, a synthetic cannabinoid commonly known as JWH-007. Due to the limited availability of direct inter-laboratory comparison studies for JWH-007, this document synthesizes performance data from validated methods for closely related synthetic cannabinoids, offering a benchmark for laboratories involved in the detection and quantification of this substance.
Data Presentation: Performance of Analytical Methods
The accurate quantification of synthetic cannabinoids like JWH-007 is critical in forensic toxicology, clinical chemistry, and drug development. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes typical performance characteristics observed in validated methods for synthetic cannabinoids, providing a baseline for inter-laboratory comparison.
| Performance Characteristic | Typical Value Range | Key Considerations |
| Limit of Detection (LOD) | 0.01 - 0.15 ng/mL | Varies depending on the matrix (urine, blood, oral fluid) and instrumentation. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Linear Dynamic Range | 0.05 - 50 ng/mL | The concentration range over which the method is accurate and precise. |
| Intra-run Precision (%CV) | 3.5% - 10.3% | Measures the repeatability of results within the same analytical run. |
| Inter-run Precision (%CV) | 4.8% - 7.2% | Assesses the reproducibility of results across different analytical runs. |
| Accuracy (% Recovery) | 92.6% - 112.7% | Indicates how close the measured value is to the true value. |
Note: The data presented is a synthesis from studies on JWH-018 and JWH-073, which are structurally and analytically similar to JWH-007. Laboratories analyzing JWH-007 should aim for performance within these ranges.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving comparable and reliable results across different laboratories. Below are generalized methodologies for the analysis of JWH-007 in biological matrices.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely used method for the sensitive and specific quantification of synthetic cannabinoids and their metabolites.
1. Sample Preparation (Urine):
-
Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution to deconjugate metabolites. Incubate at an appropriate temperature and duration.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, add an appropriate buffer to adjust the pH. Extract the analytes using an organic solvent (e.g., ethyl acetate/hexane mixture).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
2. Internal Standard:
-
A deuterated internal standard, such as JWH-007-d9, should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency.[1]
3. LC-MS/MS Parameters:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to ensure identification and quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust alternative for the analysis of synthetic cannabinoids.
1. Sample Preparation:
-
Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as for LC-MS/MS.
-
Derivatization: To improve the volatility and chromatographic properties of the analytes, a derivatization step (e.g., silylation) may be necessary.
2. GC-MS Parameters:
-
Gas Chromatography: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature should be programmed to achieve optimal separation.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Mandatory Visualization
Signaling Pathway of JWH-007
JWH-007 acts as a potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][3] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Experimental Workflow for JWH-007 Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of JWH-007 in a laboratory setting.
References
A Comparative Guide to the Biological Activity of 1'-Naphthoyl-2-methylindole and Classic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the synthetic cannabinoid 1'-Naphthoyl-2-methylindole, also known as JWH-007, and classic cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The information presented is based on experimental data from in vitro assays designed to characterize the interaction of these compounds with the cannabinoid receptors CB1 and CB2.
Executive Summary
1'-Naphthoyl-2-methylindole (JWH-007) is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors.[1][2] Experimental data indicates that JWH-007 exhibits a significantly higher binding affinity for both cannabinoid receptors compared to THC, the primary psychoactive component of cannabis.[3] In contrast, CBD displays a low affinity for both CB1 and CB2 receptors.[4]
Functionally, JWH-007 and other synthetic cannabinoids in its class are generally more potent and efficacious in activating G-protein signaling (measured by cAMP inhibition) than THC, which is a partial agonist.[2][5] This heightened potency and efficacy are believed to contribute to the distinct and often more severe physiological and psychological effects observed with synthetic cannabinoids.[6] The following sections provide a detailed breakdown of the available quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity and functional activity of 1'-Naphthoyl-2-methylindole (JWH-007), THC, and CBD at human CB1 and CB2 receptors. It is important to note that these values have been compiled from various sources and experimental conditions may differ, potentially affecting direct comparisons.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| 1'-Naphthoyl-2-methylindole (JWH-007) | 9.50[1] | 2.94[1] | CB2 (3.2x) |
| Δ⁹-Tetrahydrocannabinol (THC) | 41[3] | 36[3] | Non-selective |
| Cannabidiol (CBD) | >10,000 | >10,000 | Low affinity for both |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity - cAMP Inhibition (G-protein Signaling)
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% Inhibition vs. Forskolin) |
| 1'-Naphthoyl-2-methylindole (JWH-007) Analog (JWH-018) | CB1 | 3.38[5] | Full Agonist[5] |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | ~50-100 | Partial Agonist |
| Δ⁹-Tetrahydrocannabinol (THC) | CB2 | ~60 | Partial Agonist |
| Cannabidiol (CBD) | CB1 / CB2 | - | No significant activity |
EC50 represents the concentration of the compound that produces 50% of its maximal effect. Efficacy is often expressed relative to a standard full agonist.Data for JWH-018, a close structural analog of JWH-007, is presented due to the limited availability of specific cAMP functional data for JWH-007.
Table 3: Functional Activity - β-Arrestin Recruitment
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of Max Response) |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | >1000 | Low / No significant recruitment[7] |
| Δ⁹-Tetrahydrocannabinol (THC) | CB2 | >1000 | Low / No significant recruitment[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (1'-Naphthoyl-2-methylindole, THC, CBD).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled, high-affinity cannabinoid ligand.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in G-protein signaling. For Gi-coupled receptors like CB1 and CB2, agonist activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the cells with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody).
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.
-
Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a compatible plate reader.
-
The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced. A decrease in the HTRF ratio indicates an increase in intracellular cAMP, while an increase in the ratio signifies a decrease in cAMP (agonist effect for Gi-coupled receptors).
-
Plot the HTRF ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR), a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
PathHunter® cell line co-expressing the cannabinoid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Test compounds.
-
PathHunter® detection reagents.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter® cells in a 384-well white-walled microplate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for 90-120 minutes at 37°C to stimulate receptor activation and β-arrestin recruitment.
-
Add the PathHunter® detection reagents, which include a substrate for the complemented β-galactosidase enzyme.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.
-
Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. JWH-007 - Wikipedia [en.wikipedia.org]
- 2. Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Neurotoxic and Seizure-Inducing Effects of Synthetic and Endogenous Cannabinoids with Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of Halogenated Naphthoylindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of several prominent halogenated and non-halogenated naphthoylindoles, a class of synthetic cannabinoids known for their potent activity at cannabinoid receptors. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research and development.
Pharmacological Data Summary
The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of selected naphthoylindoles at human cannabinoid receptors CB1 and CB2. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
| Compound | Halogenation | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |
| JWH-018 | None | 9.00 ± 5.00[1] | 2.94 ± 2.65[1] | 102[1] | 133[1] |
| AM-2201 | 5-Fluoropentyl | 1.0[2] | 2.6[2] | 38[2] | 58[2] |
| JWH-073 | None (Butyl chain) | 8.9 | 38 | - | - |
| XLR-11 | 5-Fluoropentyl | - | - | 98[3] | 83[3] |
| UR-144 | None | 150[4] | 1.8[4] | 421[4] | 72[4] |
In Vivo Effects: The Cannabinoid Tetrad
In mice, synthetic cannabinoids typically elicit a characteristic set of four dose-dependent effects, known as the "cannabinoid tetrad": hypothermia (decrease in body temperature), catalepsy (immobility), analgesia (pain relief), and locomotor suppression (decreased movement). These effects are primarily mediated by the CB1 receptor and are predictive of psychoactive effects in humans.[5][6]
For instance, JWH-018 has been shown to produce bradycardia and hypothermia in rats at doses of 0.3–3 mg/kg, indicating potent cannabinoid-like activity.[1] Similarly, AM-2201 also induces dose-related hypothermia and catalepsy in rats.[7][8] XLR-11 was found to cause rapid and short-lived hypothermic effects in rats at doses of 3 mg/kg and 10 mg/kg.[3] UR-144 also produces bradycardia and hypothermia in rats, although at a higher dose of 10 mg/kg, suggesting weaker activity compared to other compounds.[4] JWH-073 has also been demonstrated to produce behavioral effects in animals that are very similar to those of THC.[9]
Signaling Pathways
Halogenated naphthoylindoles exert their effects primarily by acting as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)
This assay determines the binding affinity (Kᵢ) of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor are prepared from cultured cells (e.g., HEK-293 or CHO cells).
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the ability of a compound to activate G-protein signaling through the CB1 or CB2 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, and an excess of GDP in the presence of varying concentrations of the test compound (agonist).
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after rapid filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum effect (Eₘₐₓ) are determined from the concentration-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1'-Naphthoyl-2-methylindole: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 1'-Naphthoyl-2-methylindole, a precursor in the synthesis of synthetic cannabinoids, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1] This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, based on safety data for analogous chemicals and general hazardous waste regulations.
Immediate Safety and Handling
Before handling 1'-Naphthoyl-2-methylindole, it is crucial to be aware of its potential hazards. Based on data for the closely related compound 1'-Naphthoyl Indole, this substance should be treated as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2]
Personal Protective Equipment (PPE)
When handling 1'-Naphthoyl-2-methylindole, all personnel must wear appropriate personal protective equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Hazard Summary
The following table summarizes the known hazards of compounds structurally similar to 1'-Naphthoyl-2-methylindole. This information should be used as a precautionary guide.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
2. Assemble Spill Kit:
-
Gather a chemical spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads), a scoop and dustpan, waste bags, and appropriate PPE.
3. Don PPE:
-
Put on two pairs of chemical-resistant gloves, a lab coat, and safety goggles. If there is a risk of airborne dust, a respirator may be necessary.
4. Contain the Spill:
-
For a solid spill, carefully cover the material with a dry absorbent material to prevent it from becoming airborne.
-
For a liquid spill, surround the spill with absorbent material to contain it.
5. Clean the Spill:
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.
6. Decontaminate:
-
Thoroughly wash the affected area with soap and water.
-
Remove and dispose of contaminated PPE as hazardous waste.
7. Report the Spill:
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Disposal Procedures
The disposal of 1'-Naphthoyl-2-methylindole must comply with all local, regional, and national regulations for hazardous waste.[3]
Step 1: Waste Identification and Classification
1'-Naphthoyl-2-methylindole should be classified as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[2][4][5][6][7] Researchers should consult their institution's EHS office for specific guidance on waste classification.
Step 2: Waste Collection and Storage
-
Container: Collect waste 1'-Naphthoyl-2-methylindole in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("1'-Naphthoyl-2-methylindole"), and the associated hazards (e.g., "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do Not:
-
Dispose of 1'-Naphthoyl-2-methylindole down the drain.
-
Mix it with non-hazardous waste.
-
Attempt to treat or neutralize the chemical without a validated and approved protocol.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 1'-Naphthoyl-2-methylindole.
Caption: Logical workflow for the safe disposal of 1'-Naphthoyl-2-methylindole.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling 1'-Naphthoyl-2-methylindole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1'-Naphthoyl-2-methylindole. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
1'-Naphthoyl-2-methylindole is classified with specific hazards that necessitate the use of appropriate personal protective equipment. It is crucial to wear the proper PPE to avoid exposure. The substance is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2].
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use[3][4][5]. Double gloving is recommended when compounding, administering, or disposing of the substance[3]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 or OSHA 29 CFR 1910.133 standards[5][6][7]. A face shield should be used in addition to goggles when there is a splash hazard[8]. |
| Skin and Body Protection | Protective disposable gown | Should be made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs[3]. Lab coats made of absorbent materials are not suitable[4]. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required when handling the powder outside of a chemical fume hood or if ventilation is inadequate. A full-face respirator may be necessary depending on the risk assessment[4][5][7]. |
Safe Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and prevent contamination. All operations should be conducted in a designated area.
1. Engineering Controls:
-
Always handle 1'-Naphthoyl-2-methylindole within a certified chemical fume hood to minimize inhalation exposure[6][7].
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[9][10].
2. Handling Procedures:
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray[1][2].
-
After handling, wash hands and any exposed skin thoroughly with soap and water[1][2][6].
3. Storage:
-
Keep the container tightly sealed to prevent contamination[1][2][6].
-
Some sources recommend storing under an inert atmosphere and protecting from light[5][6].
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental compliance.
1. Spill Containment and Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust[6][9].
-
For liquid solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[7].
2. Disposal:
-
Dispose of 1'-Naphthoyl-2-methylindole and any contaminated materials, including empty containers and used PPE, as hazardous waste[6][9].
-
All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations[2][6][9]. Do not allow the chemical to enter drains or waterways[5].
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling 1'-Naphthoyl-2-methylindole, incorporating the essential safety checkpoints.
Caption: Workflow for Safe Handling of 1'-Naphthoyl-2-methylindole.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. goldbio.com [goldbio.com]
- 6. fishersci.ca [fishersci.ca]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. corporate.dow.com [corporate.dow.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
